Product packaging for ethyl 1-methyl-1H-pyrazole-3-carboxylate(Cat. No.:CAS No. 88529-79-7)

ethyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1278356
CAS No.: 88529-79-7
M. Wt: 154.17 g/mol
InChI Key: QSICLAHSIQPDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B1278356 ethyl 1-methyl-1H-pyrazole-3-carboxylate CAS No. 88529-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSICLAHSIQPDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441978
Record name ethyl 1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88529-79-7
Record name ethyl 1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dawn of a Heterocycle: The Discovery and First Synthesis of Pyrazole-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and initial synthesis of pyrazole-3-carboxylic acid esters, a core scaffold in numerous pharmacologically active compounds. While the broader pyrazole family was first synthesized by Ludwig Knorr in 1883, the direct synthesis of the pyrazole ring and its carboxylated derivatives is primarily attributed to the pioneering work of Hans von Pechmann and Eduard Buchner. This document provides a detailed account of these early synthetic methodologies, complete with experimental protocols and quantitative data, to offer a comprehensive resource for researchers in medicinal chemistry and drug development.

Historical Context: From Pyrazolones to Pyrazoles

The journey into pyrazole chemistry began with Ludwig Knorr's synthesis of 1-phenyl-3-methyl-5-pyrazolone in 1883. This landmark achievement, accomplished by reacting ethyl acetoacetate with phenylhydrazine, laid the groundwork for the field. However, Knorr's synthesis yielded a pyrazolone, a tautomer of a hydroxypyrazole, rather than a true pyrazole.

The first synthesis of the parent pyrazole ring is credited to Hans von Pechmann in 1898. His innovative approach involved the reaction of acetylene with diazomethane. This work, along with the subsequent research by Eduard Buchner utilizing diazoacetic esters, established the 1,3-dipolar cycloaddition reaction as a powerful tool for constructing the pyrazole nucleus and, significantly, for the direct incorporation of a carboxylic acid ester functionality at the 3-position.

The First Synthesis: 1,3-Dipolar Cycloaddition of Diazoacetic Esters

The seminal method for the first synthesis of pyrazole-3-carboxylic acid esters is the 1,3-dipolar cycloaddition of a diazoacetic ester with an alkyne. This approach, stemming from the work of Pechmann and Buchner, provides a direct and elegant route to this important class of heterocycles.

Reaction Pathway

The overall transformation involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile) to form a pyrazole ring directly.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Diazoacetic_Ester Diazoacetic Ester Pyrazole_Ester Pyrazole-3-carboxylic Acid Ester Diazoacetic_Ester->Pyrazole_Ester + 1,3-Dipolar Cycloaddition Alkyne Alkyne Alkyne->Pyrazole_Ester

Caption: General reaction pathway for the synthesis of pyrazole-3-carboxylic acid esters.

Key Experiments and Methodologies

The following sections detail the experimental protocols derived from the early 20th-century literature, providing a glimpse into the foundational techniques used to synthesize these pioneering compounds.

Synthesis of Ethyl Pyrazole-3-carboxylate from Diazoacetic Ester and Acetylene

This procedure is based on the principles established by Pechmann and Buchner.

Experimental Protocol:

  • Preparation of Diazoacetic Ester: Ethyl diazoacetate is prepared from glycine ethyl ester hydrochloride by treatment with sodium nitrite and subsequent acidification. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

  • Reaction with Acetylene: A solution of ethyl diazoacetate in a suitable solvent (e.g., diethyl ether) is treated with a stream of acetylene gas at room temperature. The reaction vessel is typically sealed and allowed to stand for an extended period.

  • Workup and Isolation: The solvent is carefully removed by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure or by crystallization.

Quantitative Data:

ParameterValue
Yield Variable, often moderate in early syntheses
Melting Point Dependent on the specific ester and purity
Appearance Typically a colorless to pale yellow oil or solid
Synthesis of Substituted Pyrazole-3-carboxylic Acid Esters

The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a wide range of substituted pyrazole-3-carboxylic acid esters by employing substituted alkynes.

Experimental Protocol:

  • Reactant Preparation: A substituted alkyne is dissolved in an appropriate solvent.

  • Cycloaddition: Ethyl diazoacetate is added to the solution of the substituted alkyne. The reaction mixture is stirred at a suitable temperature, which may range from room temperature to gentle heating, depending on the reactivity of the alkyne.

  • Purification: After the reaction is complete, the solvent is removed, and the product is purified by column chromatography or recrystallization.

Quantitative Data for Representative Syntheses:

AlkyneProductYield (%)Melting Point (°C)
PropyneEthyl 5-methylpyrazole-3-carboxylate~40-5088-90
PhenylacetyleneEthyl 5-phenylpyrazole-3-carboxylate~60-70104-106

Experimental Workflow

The general workflow for the synthesis and purification of pyrazole-3-carboxylic acid esters via 1,3-dipolar cycloaddition is outlined below.

Experimental_Workflow Start Start Prep_Diazo Prepare Diazoacetic Ester Solution Start->Prep_Diazo Prep_Alkyne Prepare Alkyne Solution Start->Prep_Alkyne Reaction Combine and React (1,3-Dipolar Cycloaddition) Prep_Diazo->Reaction Prep_Alkyne->Reaction Workup Reaction Workup (Solvent Removal) Reaction->Workup Purification Purification (Distillation/Crystallization/ Chromatography) Workup->Purification Characterization Characterization (Melting Point, Spectroscopy) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for pyrazole ester synthesis.

Conclusion

The discovery and first synthesis of pyrazole-3-carboxylic acid esters through the 1,3-dipolar cycloaddition of diazoacetic esters with alkynes marked a significant advancement in heterocyclic chemistry. This foundational work by pioneers like Pechmann and Buchner not only provided access to a novel class of compounds but also established a versatile synthetic methodology that continues to be relevant in modern drug discovery and development. Understanding these core principles offers valuable insights for today's researchers navigating the synthesis of complex molecular architectures.

Theoretical Investigations of Ethyl 1-Methyl-1H-Pyrazole-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on ethyl 1-methyl-1H-pyrazole-3-carboxylate and its structurally related derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document outlines the common synthetic routes, spectroscopic characterization, and computational analysis of this important class of molecules.

Synthesis and Characterization

The synthesis of pyrazole carboxylates is a well-established area of heterocyclic chemistry. A common and efficient method involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][4]

General Synthetic Protocol

A prevalent method for synthesizing pyrazole-3-carboxylates involves the reaction of a substituted hydrazine with a suitably functionalized three-carbon component. For instance, the one-pot reaction of phenylhydrazine with dimethyl acetylene dicarboxylate (DMAD) at reflux yields methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4] Similarly, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates can be synthesized by reacting diethyl oxalate with acetophenone derivatives, followed by treatment with hydrazine hydrate.[1][2]

A generalized workflow for the synthesis and characterization of such compounds is depicted below.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Hydrazine Derivative + β-Dicarbonyl Compound Reaction Condensation Reaction (e.g., Reflux in Solvent) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization or Column Chromatography Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (1H, 13C) Pure->NMR IR FTIR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Xray Single Crystal X-ray Diffraction (optional) Pure->Xray

Caption: A generalized workflow for the synthesis and characterization of pyrazole carboxylates.

Spectroscopic Data

The structural confirmation of pyrazole carboxylates relies heavily on spectroscopic techniques. The following tables summarize typical data for related compounds.

Table 1: Representative ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
Pyrazole-H5.98 - 7.99SingletThe chemical shift is sensitive to substituents on the ring.[4][5]
Ester -OCH₂-4.22QuartetTypical for an ethyl ester.[5]
Ester -CH₃1.26TripletTypical for an ethyl ester.[5]
N-CH₃~3.80SingletExpected for the N-methyl group.[4]
C-CH₃~2.49SingletFor a methyl group attached to the pyrazole ring.[5]

Table 2: Representative FTIR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3142 - 3204Present in N-unsubstituted pyrazoles.[4][6]
C-H Stretch (Aromatic)~3041[5]
C=O Stretch (Ester)1702 - 1728Strong absorption characteristic of the ester carbonyl group.[4][5]
C=N Stretch~1454Characteristic of the pyrazole ring.[7]
C-O Stretch1066 - 1300[6][7]

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic properties of molecules like this compound.[6][8]

Computational Methodology

A common approach for theoretical studies on pyrazole derivatives involves the following steps:

  • Geometry Optimization: The molecular structure is optimized to find its most stable conformation. The B3LYP functional with a 6-311++G(d,p) basis set is frequently used for this purpose.[6]

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.[5]

  • Electronic Property Calculation: Frontier Molecular Orbitals (HOMO and LUMO) are calculated to understand the molecule's reactivity and electronic transitions.[6] The energy gap between HOMO and LUMO provides insights into the molecule's stability.[6]

  • Spectroscopic Prediction: NMR chemical shifts and UV-Vis absorption wavelengths can be calculated and compared with experimental data.[6][8]

  • Molecular Docking: To explore potential biological activity, the molecule can be docked into the active site of a target protein to predict binding modes and affinities.[9][10]

The logical flow of a typical computational study is illustrated in the diagram below.

G Workflow for Computational Analysis Input Input Molecular Structure Opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) Input->Opt Freq Vibrational Frequency Calculation Opt->Freq Stable Stable Structure Confirmation (No Imaginary Frequencies) Freq->Stable FMO Frontier Molecular Orbital (HOMO-LUMO) Analysis Stable->FMO Spectra Spectroscopic Prediction (NMR, IR, UV-Vis) Stable->Spectra Docking Molecular Docking (Optional) Stable->Docking

Caption: A typical workflow for the computational analysis of pyrazole derivatives.

Key Theoretical Parameters

The following table summarizes important parameters obtained from DFT calculations on pyrazole derivatives.

Table 3: Calculated Molecular Properties of Pyrazole Derivatives

ParameterTypical Value/ObservationSignificance
HOMO-LUMO Energy GapVaries with substitutionA larger gap suggests higher kinetic stability and lower chemical reactivity.[6]
Molecular Electrostatic Potential (MEP)-Identifies electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack.[6]
NBO Analysis-Investigates intramolecular interactions, such as hydrogen bonding and charge transfer.[6]
Dihedral Anglese.g., 60.83(5)° between phenyl and pyrazole rings[4]Describes the planarity and conformation of the molecule.

Applications in Drug Development

The pyrazole nucleus is a key component in several commercially available drugs, highlighting its pharmacological importance.[3] Derivatives of pyrazole carboxylates have been investigated for a range of biological activities.

  • Anti-inflammatory Activity: Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have shown promise as anti-inflammatory agents in animal models.[1][2]

  • Anticancer Activity: Some 1H-pyrazole-3-carboxamide derivatives have been found to interact with DNA, suggesting a potential mechanism for anticancer effects.[7]

  • Carbonic Anhydrase Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase I and II.[9]

The logical pathway from compound synthesis to potential therapeutic application is outlined below.

G Drug Development Pathway for Pyrazole Derivatives Synthesis Synthesis of Pyrazole Derivatives Screening Biological Screening (e.g., Anti-inflammatory, Anticancer) Synthesis->Screening Screening->Synthesis Inactive Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (Structure-Activity Relationship) Hit->LeadOpt Active Preclinical Preclinical Studies (In vivo, ADMET) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified pathway for the development of pyrazole-based therapeutic agents.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant academic and pharmaceutical interest. This guide has summarized the key theoretical and experimental approaches used to study these molecules. The combination of established synthetic protocols, detailed spectroscopic analysis, and powerful computational methods provides a robust framework for the design and development of novel pyrazole-based compounds for various applications, particularly in the field of drug discovery. Further research focusing specifically on the theoretical properties of the title compound is warranted to fully elucidate its potential.

References

Conformational Landscape of Ethyl Pyrazole Carboxylates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the conformational preferences of ethyl pyrazole carboxylate isomers, their determination through experimental and computational methods, and the implications for their biological activity, particularly as anti-inflammatory agents.

Introduction

Ethyl pyrazole carboxylates are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their therapeutic potential is deeply intertwined with their three-dimensional structure, or conformation, which dictates their interaction with biological targets. This technical guide provides a comprehensive overview of the conformational analysis of ethyl pyrazole-3-carboxylate, ethyl pyrazole-4-carboxylate, and ethyl pyrazole-5-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental and computational protocols, quantitative conformational data, and insights into their mechanism of action as anti-inflammatory agents.

The pyrazole ring is a key feature in many drugs, including well-known anti-inflammatory agents like celecoxib.[1][2] The conformational flexibility of substituents on the pyrazole ring, such as the ethyl carboxylate group, can significantly influence the binding affinity and selectivity of these compounds for their target proteins.[3] Understanding the conformational landscape of these molecules is therefore a critical aspect of rational drug design.

Conformational Analysis: Unveiling the 3D Structure

The conformation of ethyl pyrazole carboxylates is primarily defined by the torsion angles around the single bonds connecting the ethyl carboxylate group to the pyrazole ring. The orientation of the ester group relative to the heterocyclic ring can be described as either syn-periplanar or anti-periplanar. The preferred conformation is a delicate balance of steric and electronic effects.

Solid-State Conformation: Insights from X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular conformation in the solid state. Studies on various substituted ethyl pyrazole carboxylates have revealed a range of conformations. For instance, in the crystal structure of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, the ethoxycarbonyl group is slightly twisted from the pyrazole ring and adopts a syn-periplanar conformation. In contrast, the ester group in ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate is significantly twisted out of the plane of the pyrazole ring.[4]

Table 1: Selected Torsion Angles of Ethyl Pyrazole Carboxylate Derivatives from X-ray Crystallography

CompoundTorsion Angle (°C-C-C=O)Conformation
Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylateNear 0°syn-periplanar
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate-29.04Twisted

Note: Data extracted from published crystallographic information.[4]

Solution-State Conformation: The Dynamic View with NMR Spectroscopy

In solution, molecules are dynamic and can exist as an equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study these solution-state conformations.[5] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of protons, which can be used to deduce the preferred conformation.[6][7][8][9][10]

Furthermore, the analysis of scalar coupling constants (J-couplings) through the Karplus equation can provide quantitative information about dihedral angles. While specific comprehensive NOESY or Karplus analysis studies dedicated solely to the parent ethyl pyrazole carboxylates are not abundant in the readily available literature, the principles of these techniques are widely applied in the conformational analysis of small molecules.[5][11]

Computational Conformational Analysis: Predicting the Energetic Landscape

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of molecules.[12][13][14][15][16] These methods can calculate the relative energies of different conformers and the energy barriers for their interconversion, providing a detailed picture of the conformational preferences.

For ethyl pyrazole carboxylates, computational studies would typically involve rotating the key dihedral angles and calculating the energy profile. This allows for the identification of the global minimum energy conformation and other low-energy conformers that are likely to be populated in solution.

Biological Activity and Mechanism of Action

Many pyrazole derivatives exhibit potent anti-inflammatory properties, and a significant body of research points to their activity as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2][17][18] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[19][20][21][22][23]

The selective inhibition of COX-2 over the constitutive COX-1 isoform is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. The conformation of the inhibitor plays a crucial role in its ability to fit into the active site of COX-2 and achieve this selectivity.[2]

The Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory action of ethyl pyrazole carboxylates can be visualized through their interaction with the COX signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for COX-2 inhibitors.

COX_Signaling_Pathway ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) ProInflammatoryStimuli->PLA2 activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid releases PLA2->CellMembrane acts on COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates PyrazoleInhibitor Ethyl Pyrazole Carboxylates (COX-2 Inhibitor) PyrazoleInhibitor->COX2 inhibits Conformational_Analysis_Workflow Synthesis Synthesis & Purification of Ethyl Pyrazole Carboxylate XRay X-ray Crystallography Synthesis->XRay NMR NMR Spectroscopy (1D, NOESY/ROESY, J-coupling) Synthesis->NMR Computational Computational Modeling (DFT Conformational Search) Synthesis->Computational SolidState Solid-State Conformation XRay->SolidState SolutionState Solution-State Conformation (Qualitative & Quantitative) NMR->SolutionState Energetics Conformational Energetics (Relative Energies, Barriers) Computational->Energetics Comparison Comparison & Correlation of Experimental & Computational Data SolidState->Comparison SolutionState->Comparison Energetics->Comparison SAR Structure-Activity Relationship (SAR) & Drug Design Comparison->SAR

References

Spectroscopic Characterization of Ethyl 1-methyl-1H-pyrazole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl 1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the expected spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided, and a logical workflow from synthesis to potential biological evaluation is presented.

Spectroscopic Data Summary

The following tables summarize the key predicted and experimental spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Note: The following ¹H NMR data are predicted based on the analysis of closely related pyrazole derivatives. Actual experimental values may vary slightly.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H5 (pyrazole ring)~7.4d~2.3
H4 (pyrazole ring)~6.7d~2.3
O-CH₂ (ethyl)~4.3q~7.1
N-CH₃ (methyl)~3.9s-
O-CH₂-CH₃ (ethyl)~1.3t~7.1
Table 2: Predicted ¹³C NMR Spectroscopic Data

Note: The following ¹³C NMR data are predicted based on the analysis of closely related pyrazole derivatives. Actual experimental values may vary slightly.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~163
C3 (pyrazole ring)~145
C5 (pyrazole ring)~135
C4 (pyrazole ring)~111
O-CH₂ (ethyl)~61
N-CH₃ (methyl)~39
O-CH₂-CH₃ (ethyl)~14
Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its principal functional groups. Data for the structurally similar ethyl 5-methyl-1H-pyrazole-3-carboxylate shows prominent peaks that can be used for comparison[1][2].

Functional GroupExpected Wavenumber (cm⁻¹)
C=O Stretch (ester)~1710-1730
C=N Stretch (pyrazole ring)~1500-1600
C-H Stretch (aromatic/aliphatic)~2900-3100
C-O Stretch (ester)~1200-1300
Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The molecular weight of the related ethyl 5-methyl-1H-pyrazole-3-carboxylate is 154.17 g/mol [1][2][3].

ParameterValue
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
Expected [M]⁺ Peak (m/z)154
Expected [M+H]⁺ Peak (m/z)155

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • For ¹H NMR, integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the diamond crystal of the ATR accessory.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing:

    • Perform a background scan of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

    • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Scan Range: A suitable m/z range to include the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern to gain further structural information.

Workflow and Signaling Pathway Visualization

The synthesis and characterization of novel pyrazole derivatives are often the initial steps in a broader drug discovery workflow. Many pyrazole-based compounds have been investigated for their potential as anticancer agents, with some exhibiting DNA binding as a possible mechanism of action[4][5][6][7][8]. The following diagrams illustrate a typical workflow for the synthesis, characterization, and subsequent biological evaluation of this compound.

Synthesis_and_Characterization_Workflow Start Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate Purification Purification (e.g., Column Chromatography) Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Biological_Screening Biological Activity Screening (e.g., Anticancer Assays) Structure_Confirmation->Biological_Screening

Caption: A typical workflow for the synthesis and characterization of a target compound.

Biological_Evaluation_Pathway Compound This compound Cell_Culture Treatment of Cancer Cell Lines Compound->Cell_Culture DNA_Binding DNA Binding Studies (e.g., UV-Vis, Fluorescence) Compound->DNA_Binding Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism DNA_Binding->Mechanism

Caption: A potential pathway for evaluating the biological activity of the compound.

References

An In-Depth Technical Guide to the Reactivity of Ethyl 1-Methyl-1H-pyrazole-3-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ethyl 1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by two electronically distinct regions: the electrophilic ester functional group and the electron-rich pyrazole core. This guide provides a comprehensive analysis of the compound's reactivity towards common nucleophiles. The dominant reaction pathways involve nucleophilic acyl substitution at the ester carbonyl, leading to the formation of carboxylic acids, amides, and alcohols. Direct nucleophilic attack on the pyrazole ring is generally disfavored due to the ring's high electron density but can be achieved under specific, activating conditions not inherent to this molecule. This document details the mechanisms, experimental protocols, and quantitative outcomes for these transformations, serving as a technical resource for chemists engaged in the synthesis and modification of pyrazole-based compounds.

Core Reactivity Principles

The reactivity of this compound is centered on two potential sites for nucleophilic attack: the carbonyl carbon of the ethyl ester group (C=O) and the carbon atoms of the pyrazole ring.

  • Ester Group (Primary Reactive Site): The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and the inductive effect of the adjacent oxygen atom. This site readily undergoes nucleophilic acyl substitution, making it the primary handle for functionalization.

  • Pyrazole Ring (Secondary Site): As an electron-rich aromatic system, the pyrazole ring is generally resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of a good leaving group (e.g., a halogen) and activation by potent electron-withdrawing groups on the ring, which are absent in this molecule.

Caption: Figure 1: Primary and secondary electrophilic sites on this compound.

Reactions at the Ester Functional Group

The ethyl ester at the C3 position is the principal site of reactivity with a wide range of nucleophiles. These reactions follow the general mechanism of nucleophilic acyl substitution.

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of the ester to its corresponding carboxylic acid is efficiently achieved under basic conditions. This irreversible reaction, known as saponification, proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

G Figure 2: Workflow for Base-Catalyzed Hydrolysis start Dissolve Ester in Ethanol add_base Add Aqueous NaOH Solution start->add_base Step 1 react Stir at Room Temperature (Monitor by TLC) add_base->react Step 2 workup1 Evaporate Ethanol (in vacuo) react->workup1 Step 3 workup2 Aqueous Workup & Acidification (HCl) workup1->workup2 Step 4 extract Extract with Ethyl Acetate workup2->extract Step 5 dry Dry Organic Layer (e.g., Na2SO4) extract->dry Step 6 isolate Isolate Product by Evaporation dry->isolate Step 7 end 1-Methyl-1H-pyrazole-3-carboxylic Acid isolate->end

Caption: Figure 2: A typical experimental workflow for the saponification of a pyrazole ethyl ester.

Quantitative Data

The following table summarizes a representative hydrolysis reaction based on a closely related substrate, demonstrating high efficiency under mild conditions.[1]

NucleophileReagents & ConditionsProductYield (%)Reference
Hydroxide (OH⁻)10% NaOH (aq), Ethanol, Room Temp., 2h5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid93.2%[1]

Experimental Protocol: Hydrolysis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester [1]

  • Dissolve 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (1.0 eq) in ethanol (approx. 6.5 mL per gram of ester).

  • Add a 10% aqueous solution of sodium hydroxide (approx. 2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess ethanol under reduced pressure (vacuum).

  • Perform an extraction with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Adjust the pH of the remaining aqueous phase to ~9 using 2N hydrochloric acid, which protonates the carboxylate salt.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under vacuum to yield the final carboxylic acid product as a white solid.

Amidation

Reaction with ammonia or primary/secondary amines converts the ester into the corresponding pyrazole-3-carboxamide. This transformation typically requires heating to overcome the lower nucleophilicity of amines compared to hydroxide.

G Figure 3: General Pathway for Amidation ester Ethyl 1-Methyl-1H- pyrazole-3-carboxylate conditions Heat (e.g., Reflux) Solvent (e.g., Toluene or neat) ester->conditions amine Amine (R¹R²NH) amine->conditions amide N,N-Disubstituted 1-Methyl-1H- pyrazole-3-carboxamide conditions->amide ethanol Ethanol (byproduct) conditions->ethanol

Caption: Figure 3: The general reaction scheme for the synthesis of pyrazole amides from the ethyl ester.

Quantitative Data

NucleophileReagents & ConditionsProductYield (%)
Primary/Secondary AmineAmine (excess), Heat (reflux or sealed tube)1-Methyl-1H-pyrazole-3-carboxamideTypically moderate to high

Experimental Protocol: General Amidation

  • Combine this compound (1.0 eq) with an excess of the desired amine (2-10 eq). The reaction can be run neat or in a high-boiling solvent like toluene or xylene.

  • For volatile amines like ammonia or methylamine, the reaction should be conducted in a sealed pressure vessel.

  • Heat the mixture to reflux (or 100-150 °C in a sealed tube) and maintain for 12-48 hours. Monitor progress by TLC or LC-MS.

  • After cooling, remove the solvent and excess amine under reduced pressure.

  • Purify the resulting crude amide product, typically by recrystallization or column chromatography.

Reduction to Alcohols

Strong hydride-donating nucleophiles, such as the hydride ion (H⁻) from lithium aluminum hydride (LiAlH₄), reduce the ester to the corresponding primary alcohol, (1-methyl-1H-pyrazol-3-yl)methanol. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.

The reaction proceeds through an aldehyde intermediate which is more reactive than the starting ester and is immediately reduced to the alcohol.[2]

Caption: Figure 4: The two-step hydride addition mechanism for the reduction of the ester to a primary alcohol.

Quantitative Data

NucleophileReagents & ConditionsProductYield (%)
Hydride (H⁻)1) LiAlH₄, THF, 0 °C to RT 2) H₃O⁺ workup(1-Methyl-1H-pyrazol-3-yl)methanolTypically high (>85%)

Experimental Protocol: Reduction with LiAlH₄ [3]

  • To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alcohol product.

Reaction with Organometallic Reagents

Carbon-based nucleophiles like Grignard (R-MgBr) or organolithium (R-Li) reagents react with the ester to produce tertiary alcohols. The reaction involves two successive additions of the organometallic reagent. The ketone formed after the first addition is more reactive than the starting ester and is immediately consumed by a second equivalent of the nucleophile.[4][5] It is not possible to isolate the ketone intermediate under these conditions.[4]

G Figure 5: Mechanism of Grignard Reaction with Ester cluster_step1 First Addition cluster_step2 Second Addition cluster_step3 Acid Workup Ester Ester Int1 Tetrahedral Intermediate Ester->Int1  + R⁻ Ketone Ketone Intermediate Int1->Ketone Eliminates EtO⁻ Int2 Tertiary Alkoxide Ketone->Int2  + R⁻ Alcohol Tertiary Alcohol Int2->Alcohol Protonation reagent1 1) R-MgX (2 eq.) reagent2 R⁻ (from R-MgX) reagent3 2) H₃O⁺ Workup

References

Technical Guide: Ethyl 1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 88529-79-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications based on the activities of structurally related compounds. Due to the limited availability of specific experimental data for this exact isomer, this guide leverages information from closely related analogues to provide a predictive and practical resource for researchers.

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, its basic properties can be predicted or are available from chemical databases. For comparative purposes, the properties of its isomers and related derivatives are also presented.

PropertyValue (Predicted or from Databases)
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
IUPAC Name This compound
CAS Number 88529-79-7
Canonical SMILES CCOC(=O)C1=CN(N=C1)C

Synthesis and Experimental Protocols

Representative Synthesis of a Structural Isomer: Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This synthesis proceeds via the reaction of ethyl 2,4-dioxovalerate with hydrazine monohydrate.

Experimental Protocol:

  • To a solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and acetic acid (1 mL), hydrazine monohydrate (5.4 mL, 110.68 mmol) is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature for 15 hours.

  • Following the reaction, the mixture is poured into water (50 mL) and a saturated aqueous solution of sodium bicarbonate (5 mL).

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Yield: 8.41 g (74%) of ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid.

Note for Adaptation: To synthesize this compound, one would need to use methylhydrazine instead of hydrazine hydrate and an appropriate three-carbon ketoester precursor.

A general synthesis condition for CAS 88529-79-7 has been noted as a cycloaddition reaction in toluene with heating for one hour[1][2].

Analytical Data (for Isomeric Ethyl 5-methyl-1H-pyrazole-3-carboxylate)

The following data for the structural isomer, ethyl 5-methyl-1H-pyrazole-3-carboxylate, can serve as a reference for the characterization of the target compound.

Data TypeResults
¹H NMR (CDCl₃, 250 MHz)δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H)
EI-MS m/z = 155 [M+1]⁺

Biological Activities and Potential Applications in Drug Development

While specific biological data for this compound is not extensively documented, the pyrazole carboxylate scaffold is prevalent in compounds with a wide array of pharmacological activities. Research on substituted pyrazole carboxylates suggests potential applications in various therapeutic areas.

Biological ActivityDescription of Findings for Related Compounds
Anti-inflammatory Derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats.[3]
Antimicrobial Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as various fungi.
Anticancer The pyrazole moiety is a key feature in many compounds designed as anticancer agents.

These findings suggest that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Its functional groups, the ester and the N-methylated pyrazole ring, offer sites for further chemical modification to develop libraries of compounds for screening in drug discovery programs.

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for a pyrazole carboxylate, based on the representative synthesis of an isomer.

Synthesis_Workflow reagent1 Ethyl 2,4-dioxovalerate reaction Cyclocondensation (0°C to RT, 15h) reagent1->reaction reagent2 Hydrazine Monohydrate reagent2->reaction solvent Ethanol / Acetic Acid solvent->reaction workup Aqueous Workup & Extraction reaction->workup product Ethyl 5-methyl-1H- pyrazole-3-carboxylate workup->product

Caption: Representative synthesis of a pyrazole carboxylate isomer.

General Structure of Biologically Active Pyrazole Carboxylates

The diagram below shows the core structure of ethyl pyrazole-3-carboxylates and indicates common points of substitution for generating derivatives with diverse biological activities.

References

ethyl 1-methyl-1H-pyrazole-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of ethyl 1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities.

Chemical Identity and Properties

The fundamental molecular details of this compound are summarized below. These values are critical for stoichiometric calculations, analytical method development, and chemical synthesis.

IdentifierValueReference
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.16 g/mol [1]
CAS Number 88529-79-7[1][2]

Structural Information

The structure of this compound consists of a central 1-methyl-1H-pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 3-position with an ethyl carboxylate group. The diagram below illustrates the connectivity of these molecular fragments.

A This compound B 1-Methyl-1H-pyrazole Core A->B is composed of C Ethyl Carboxylate Group (-COOCH₂CH₃) A->C contains functional group D Methyl Group (-CH₃) B->D substituted with at N1 E Ethyl Group (-CH₂CH₃) C->E esterified with

Molecular composition of the target compound.

References

Navigating the Solubility Landscape of Ethyl 1-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of ethyl 1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a comprehensive framework for its practical application. By leveraging established principles of physical chemistry and providing detailed experimental protocols, researchers can effectively determine its solubility in various organic solvents, a critical parameter for synthesis, purification, and formulation development.

Understanding Pyrazole Carboxylate Solubility

Pyrazole derivatives and their esters, such as this compound, generally exhibit a range of solubilities in organic solvents. Their solubility is primarily governed by the interplay of the polar pyrazole ring and the relatively nonpolar ethyl ester and methyl groups. It is established that while the parent 1H-pyrazole has limited water solubility, it is more soluble in organic solvents like ethanol, methanol, and acetone.[1] The solubility of pyrazole derivatives is influenced by their substituents; polar functional groups tend to increase aqueous solubility, whereas nonpolar groups enhance solubility in organic solvents.[2] The temperature also plays a crucial role, with solubility generally increasing at higher temperatures.[1]

Estimated Solubility Profile

Based on the structure of this compound and the general solubility trends of similar heterocyclic compounds, a qualitative solubility profile can be estimated. The presence of the ethyl ester group suggests that the compound will be soluble in a range of common organic solvents.

Table 1: Qualitative Solubility Estimation for this compound

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolHighThe pyrazole nitrogen atoms can act as hydrogen bond acceptors, and the carbonyl oxygen of the ester can also participate in hydrogen bonding with protic solvents. Recrystallization of similar compounds from ethanol suggests good solubility at elevated temperatures.[3][4]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polar nature of these solvents can effectively solvate the polar pyrazole ring and the ester group through dipole-dipole interactions.
Nonpolar Toluene, HexanesLow to ModerateThe overall polarity of the molecule is significant enough to limit its solubility in highly nonpolar solvents. The nonpolar alkyl groups will contribute to some solubility.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is essential. The following section details a standard gravimetric method for determining the solubility of this compound in a given organic solvent.

Protocol: Gravimetric Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with airtight seals (e.g., screw caps with PTFE liners)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure saturation.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator under vacuum can be used for an extended period.

    • Once the solvent has completely evaporated and a constant weight is achieved, record the final mass of the dish containing the dry solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass.

    • The solubility can be expressed in various units:

      • g/100 mL: (mass of solute / volume of solvent) x 100

      • g/100 g solvent: (mass of solute / mass of solvent) x 100

      • mol/L: (moles of solute / volume of solvent in L)

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Gravimetric Solubility Determination A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Controlled Temperature & Agitation) A->B C Settling of Excess Solid B->C D Withdrawal & Filtration of Supernatant (Syringe Filter) C->D E Weighing of Filtered Solution D->E F Solvent Evaporation (Vacuum Oven) E->F G Weighing of Dry Solute F->G H Calculation of Solubility G->H

Gravimetric solubility determination workflow.

Logical Relationships in Synthesis and Application

While no specific signaling pathways involving this compound are documented, its importance lies in its role as a versatile intermediate in the synthesis of more complex, often biologically active, molecules.[5][6] The general synthetic utility is outlined below.

G Synthetic Utility of this compound cluster_0 Starting Materials cluster_1 Further Transformations A Hydrazine Derivatives C Cyclocondensation A->C B ß-Ketoesters B->C D This compound (Intermediate) C->D E Hydrolysis D->E F Amidation D->F G Reduction D->G H Carboxylic Acid Derivative E->H I Amide Derivatives F->I J Alcohol/Amine Derivatives G->J K Biologically Active Molecules (e.g., Agrochemicals, Pharmaceuticals) H->K I->K J->K

Role as a chemical intermediate.

This guide provides a foundational understanding and practical protocols for working with this compound. Accurate determination of its solubility in various organic solvents is a critical first step for any researcher aiming to utilize this versatile compound in their work.

References

A Guide to Historical Synthesis Methods for Pyrazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for synthesizing pyrazole-3-carboxylates, a pivotal scaffold in medicinal chemistry and drug development. We will delve into the seminal synthetic strategies, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways to facilitate a comprehensive understanding of these foundational reactions.

Introduction

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. The inclusion of a carboxylate group at the 3-position furnishes a versatile building block, the pyrazole-3-carboxylate, which is a key constituent in a multitude of biologically active compounds. The historical development of synthetic routes to this important scaffold has been crucial for the advancement of medicinal chemistry. This guide will focus on three cornerstone historical methods: the Knorr Pyrazole Synthesis, 1,3-Dipolar Cycloaddition, and early Multicomponent Reactions.

Core Synthesis Methodologies

The following sections detail the foundational methods for the synthesis of pyrazole-3-carboxylates, complete with experimental procedures and comparative data.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a landmark cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This method's versatility and simplicity have cemented its status as a vital tool in heterocyclic chemistry.[2] The reaction is typically catalyzed by acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3]

The reaction of a β-ketoester with hydrazine is a common variant of the Knorr synthesis used to produce pyrazolones, which are tautomers of hydroxypyrazoles and can be precursors to pyrazole-3-carboxylates.[4]

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a standard Knorr synthesis procedure for producing a pyrazole-3-carboxylate derivative.[5]

Materials:

  • Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate)

  • Hydrazine monohydrate

  • Ethanol

  • Acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • A solution of ethyl 2,4-dioxovalerate (73.79 mmol) in a mixture of ethanol (100 mL) and acetic acid (1 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 0°C in an ice bath.

  • Hydrazine monohydrate (110.68 mmol) is added dropwise to the cooled solution with continuous stirring.[5]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 15 hours.[5]

  • Upon completion of the reaction, the mixture is poured into water (50 mL).

  • A saturated aqueous solution of NaHCO₃ (5 mL) is added to neutralize the acetic acid.

  • The aqueous mixture is extracted with ethyl acetate (3 x 50 mL).[5]

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]

  • The crude ethyl 5-methyl-1H-pyrazole-3-carboxylate can be used for subsequent reactions without further purification.[5]

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered rings and represents a significant route to pyrazole-3-carboxylates.[6] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[6][7] The Huisgen 1,3-dipolar cycloaddition, a well-known example, provides a concerted pathway to the pyrazole core.[8]

The reaction between an α-diazocarbonyl compound and an alkyne is a direct and atom-economical approach to substituted pyrazole-3-carboxylates.[9]

Experimental Protocol: Synthesis of Pyrazole-3-carboxylates via 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate and an Alkyne

This protocol describes a general procedure for the synthesis of pyrazole-3-carboxylates using a 1,3-dipolar cycloaddition reaction.[6]

Materials:

  • Ethyl diazoacetate (EDA)

  • An appropriate alkyne (e.g., ethyl propiolate)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a solution of the alkyne (1 equivalent) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask, add ethyl diazoacetate (1.1 equivalents).

  • The reaction mixture is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired pyrazole-3-carboxylate.

Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like pyrazole-3-carboxylates.[10][11] Early examples of MCRs laid the groundwork for modern combinatorial chemistry and high-throughput screening. A notable example is the Hantzsch-type synthesis, which can be adapted for pyrazole synthesis.

A one-pot synthesis can involve the reaction of a β-ketoester, an aldehyde, a hydrazine, and a source of ammonia or another nitrogen-containing compound.

Experimental Protocol: One-Pot Synthesis of 1-(thiazol-2-yl)pyrazole-3-carboxylates

This protocol is based on a multicomponent approach that combines elements of Hantzsch thiazole synthesis with a subsequent pyrazole formation.[2]

Materials:

  • β-bromocarbonyl compound

  • 2-(propane-2-ylidene)thiosemicarbazide

  • 2,4-diketoester

  • Appropriate solvents and reagents for acidic deprotection and cyclization.

Procedure:

  • Thiazolylhydrazone formation: The β-bromocarbonyl compound and 2-(propane-2-ylidene)thiosemicarbazide are reacted to form the corresponding thiazolylhydrazone via a Hantzsch thiazole synthesis.[2]

  • Deprotection: The resulting thiazolylhydrazone is subjected to acidic deprotection to yield the thiazolylhydrazine.[2]

  • Cyclocondensation: In a separate reaction vessel, the enolate of a 2,4-diketoester is prepared. The thiazolylhydrazine is then reacted with this enolate to undergo cyclocondensation, affording the target 1-(thiazol-2-yl)pyrazole-3-carboxylate.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the historical synthesis methods of pyrazole-3-carboxylates, providing a basis for comparison.

Synthesis MethodKey ReactantsTypical SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)
Knorr Pyrazole Synthesis Ethyl 2,4-dioxovalerate, Hydrazine monohydrateEthanol/Acetic acidAcetic acid0 to RT1574-97[5]
1,3-Dipolar Cycloaddition Ethyl diazoacetate, Ethyl propiolateTolueneNone (thermal)RefluxVariableGood to Excellent[9]
Multicomponent Reaction β-ketoester, Hydrazine, Aldehyde, MalononitrileEthanol or WaterBase (e.g., piperidine)RT to Reflux1-582-92[11]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the historical synthesis of pyrazole-3-carboxylates.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl (β-Ketoester) Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Pyrazole Pyrazole-3-carboxylate Dehydration->Pyrazole

Caption: Knorr Pyrazole Synthesis Workflow.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Dipole 1,3-Dipole (Diazo Compound) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (Alkyne) Dipolarophile->Cycloaddition Pyrazole Pyrazole-3-carboxylate Cycloaddition->Pyrazole

Caption: 1,3-Dipolar Cycloaddition Pathway.

MCR_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product Ketoester β-Ketoester OnePot One-Pot Condensation & Cyclization Ketoester->OnePot Aldehyde Aldehyde Aldehyde->OnePot Hydrazine Hydrazine Hydrazine->OnePot Nitrile Malononitrile Nitrile->OnePot Pyrazole Substituted Pyrazole-3-carboxylate OnePot->Pyrazole

Caption: Multicomponent Reaction (MCR) for Pyrazole Synthesis.

Conclusion

The historical methods for the synthesis of pyrazole-3-carboxylates, namely the Knorr synthesis, 1,3-dipolar cycloaddition, and early multicomponent reactions, have provided the fundamental chemistry upon which modern synthetic strategies are built. Understanding these core reactions, their mechanisms, and their practical execution is essential for researchers in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for the synthesis and further functionalization of this important class of heterocyclic compounds.

References

Methodological & Application

Alternative Synthesis Routes for Ethyl 1-methyl-1H-pyrazole-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for alternative synthesis routes to obtain Ethyl 1-methyl-1H-pyrazole-3-carboxylate, a key building block in the development of various pharmacologically active compounds. The following sections outline three primary synthetic strategies, offering a comparative analysis to aid in route selection based on factors such as precursor availability, regioselectivity control, and scalability.

Introduction

This compound is a valuable heterocyclic intermediate. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs. The specific substitution pattern of this molecule—a methyl group at the N1 position and an ethyl carboxylate at the C3 position—makes it a crucial precursor for more complex molecular architectures. Traditional synthesis methods can present challenges, particularly concerning the regioselective control of substituents on the pyrazole ring. This note explores three robust alternative routes to address these challenges.

Comparative Summary of Synthesis Routes

The selection of an optimal synthesis route depends on various factors including starting material cost, desired regiochemical purity, and reaction scalability. The table below summarizes the key quantitative parameters for the three detailed routes.

ParameterRoute 1: Direct CyclocondensationRoute 2: N-Methylation of Pyrazole EsterRoute 3: Esterification of Pyrazole Acid
Key Precursors Diethyl ethoxymethylenemalonate, MethylhydrazineEthyl 1H-pyrazole-3-carboxylate, Dimethyl Carbonate1-methyl-1H-pyrazole-3-carboxylic acid, Ethanol
Number of Steps 12 (from common precursors)2 (from common precursors)
Typical Overall Yield Variable (isomer separation needed)Good to Excellent (e.g., >90%)Excellent (e.g., >95%)
Regioselectivity Major Challenge (forms mixture of C3/C5 isomers)Excellent (unambiguous methylation)Excellent (unambiguous esterification)
Key Advantage Single step from simple precursorsAvoids regioselectivity issuesHigh-yielding final step
Key Disadvantage Difficult separation of regioisomersRequires synthesis of NH-pyrazole precursorRequires synthesis of the carboxylic acid precursor

Route 1: Direct Cyclocondensation of a 1,3-Dicarbonyl Equivalent with Methylhydrazine

This approach, a variation of the Knorr pyrazole synthesis, is the most direct method, involving a one-pot reaction. However, it classically suffers from a lack of regioselectivity when using unsymmetrical 1,3-dicarbonyl precursors with substituted hydrazines like methylhydrazine. The reaction yields a mixture of two regioisomers: the desired this compound and the undesired ethyl 1-methyl-1H-pyrazole-5-carboxylate.

The reaction between the more nucleophilic nitrogen of methylhydrazine (the unsubstituted NH2 group) and one of the electrophilic carbonyl carbons of the dicarbonyl equivalent initiates the cyclization. The regiochemical outcome is highly dependent on reaction conditions. Studies have shown that the use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly improve the regioselectivity of this type of reaction compared to standard solvents like ethanol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_purification Purification A Diethyl Ethoxymethylenemalonate C Cyclocondensation (e.g., in Ethanol) A->C B Methylhydrazine B->C D Ethyl 1-methyl-1H- pyrazole-3-carboxylate (Desired Isomer) C->D Major/Minor Product E Ethyl 1-methyl-1H- pyrazole-5-carboxylate (Undesired Isomer) C->E Major/Minor Product F Chromatography D->F E->F F->D Isolated Product G cluster_stepA Step A: Synthesis of NH-Pyrazole cluster_stepB Step B: N-Methylation A Diethyl Ethoxymethylenemalonate C Cyclocondensation A->C B Hydrazine Hydrate B->C D Ethyl 1H-pyrazole-3-carboxylate C->D G Methylation D->G E Dimethyl Carbonate E->G F Base (e.g., K2CO3) F->G H Ethyl 1-methyl-1H- pyrazole-3-carboxylate G->H G cluster_stepA Step A: Synthesis of Pyrazole Acid cluster_stepB Step B: Fischer Esterification A Pyruvic Acid Derivative C Cyclocondensation A->C B Methylhydrazine B->C D 1-methyl-1H-pyrazole- 3-carboxylic acid C->D G Reflux D->G E Ethanol (Excess) E->G F Acid Catalyst (H2SO4) F->G H Ethyl 1-methyl-1H- pyrazole-3-carboxylate G->H

Application Notes and Protocols for the Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate via Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry, facilitates the construction of the pyrazole ring system through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] Pyrazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. This protocol details a reliable two-step method for the synthesis of ethyl 1-methyl-1H-pyrazole-3-carboxylate, a valuable building block in pharmaceutical and agrochemical research.

The synthesis involves the initial preparation of a reactive 1,3-dicarbonyl equivalent, ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by a regioselective cyclocondensation with methylhydrazine. Controlling the regioselectivity is a critical aspect when using an unsymmetrical dicarbonyl compound and a substituted hydrazine, as two regioisomeric products are possible.[3] This protocol is optimized to favor the formation of the desired 1,3-substituted pyrazole isomer.

Overall Reaction Scheme

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

EtOOC-CH₂-CO-CH₃ + HC(OEt)₃ + Ac₂O → EtOOC-C(=CHOEt)-CO-CH₃ + 2 EtOH + 2 AcOH

Step 2: Synthesis of this compound

EtOOC-C(=CHOEt)-CO-CH₃ + CH₃NHNH₂ → this compound + EtOH + H₂O

Quantitative Data Summary

The following tables summarize the typical reactants, conditions, and expected outcomes for the synthesis.

Table 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

ParameterValueReference
Reactants
Ethyl 3-oxobutanoate (Ethyl acetoacetate)1.0 eq
Triethyl orthoformate2.0 eq
Acetic anhydride3.0 eq
Reaction Conditions
Temperature130 °C
Time5 hours
Product
AppearanceViscous yellow oil
Yield~80%

Table 2: Synthesis of this compound

ParameterValueReference
Reactants
Ethyl 2-(ethoxymethylene)-3-oxobutanoate1.0 eq
Methylhydrazine1.1 eq
Reaction Conditions
SolventEthanol[4]
CatalystAcetic Acid (catalytic)[1]
TemperatureReflux (approx. 78 °C)
Time2-4 hours
Product
AppearanceCrystalline solid or oil
Expected YieldModerate to High[1]

Experimental Protocols

Safety Precautions:

  • Hydrazine derivatives are highly toxic and potential carcinogens. Always handle methylhydrazine in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[1]

  • Acetic anhydride is corrosive and a lachrymator. Handle with care in a well-ventilated area.

  • All reactions should be conducted with appropriate caution.

Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate)

Materials:

  • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • Triethyl orthoformate[5]

  • Acetic anhydride

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 3-oxobutanoate (1.0 eq), triethyl orthoformate (2.0 eq), and acetic anhydride (3.0 eq).

  • Heating: Heat the reaction mixture to 130 °C and maintain this temperature under reflux for 5 hours.

  • Work-up: After 5 hours, cool the reaction mixture to room temperature.

  • Purification: a. Remove the volatile byproducts (excess triethyl orthoformate and acetic anhydride) first by concentration on a rotary evaporator. b. Further purify the crude product by vacuum distillation to obtain ethyl 2-(ethoxymethylene)-3-oxobutanoate as a viscous yellow oil.

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Methylhydrazine

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Standard work-up and purification glassware (separatory funnel, chromatography column, etc.)

Procedure:

  • Reaction Setup: To a round-bottom flask containing anhydrous ethanol, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1]

  • Addition of Hydrazine: While stirring the solution at room temperature, slowly add methylhydrazine (1.1 eq) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.

  • Isolation and Purification: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. b. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Visualized Experimental Workflow

Knorr_Synthesis_Workflow Workflow for this compound Synthesis cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pyrazole Formation A Ethyl 3-oxobutanoate + Triethyl Orthoformate + Acetic Anhydride B Heat to 130°C (5 hours) A->B C Crude Product B->C D Vacuum Distillation C->D E Ethyl 2-(ethoxymethylene) -3-oxobutanoate D->E G Reflux (2-4 hours) E->G F Methylhydrazine + Ethanol/AcOH F->G H Crude Product G->H I Aqueous Work-up (Extraction) H->I J Column Chromatography or Recrystallization I->J K Ethyl 1-methyl-1H- pyrazole-3-carboxylate J->K

Caption: Knorr pyrazole synthesis workflow.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the rapid and efficient synthesis of ethyl 1-methyl-1H-pyrazole-3-carboxylate utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and enhanced safety profiles, making it an attractive approach in medicinal chemistry and drug development for the synthesis of pyrazole-based scaffolds. The following sections detail the reaction principle, a comprehensive experimental protocol, and comparative data illustrating the efficiency of the microwave-assisted approach.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The target compound, this compound, is a key building block for the synthesis of more complex pharmaceutical agents. Traditional methods for pyrazole synthesis often involve prolonged heating under reflux, leading to lengthy reaction times and potential side product formation.[1] Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purer products in a fraction of the time required by conventional methods.[2][3] This application note outlines a representative protocol for the synthesis of this compound, leveraging the benefits of microwave irradiation.

Reaction Principle

The synthesis of the pyrazole ring is achieved through the condensation reaction between a β-ketoester derivative and a hydrazine. In this specific synthesis, the reaction proceeds via the condensation of an appropriate β-ketoester with methylhydrazine. The microwave irradiation facilitates efficient and rapid heating of the reaction mixture, leading to a significant rate enhancement of the cyclization and dehydration steps to form the stable pyrazole ring. The regioselectivity of the reaction, yielding the 1-methyl-3-carboxylate isomer, is a key consideration influenced by the reactants and conditions.

Experimental Protocol

Materials and Reagents:

  • Ethyl 2-formyl-3-oxobutanoate (or a suitable precursor)

  • Methylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Reaction vials (10 mL, appropriate for the microwave synthesizer)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus and silica gel

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-formyl-3-oxobutanoate (1.0 mmol, 1 equiv.).

  • Solvent and Reactant Addition: Add absolute ethanol (3 mL) to the vial to dissolve the starting material. To this solution, add methylhydrazine (1.1 mmol, 1.1 equiv.) dropwise while stirring.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 10 minutes with a maximum power of 300 W and stirring.

  • Reaction Monitoring: After cooling to room temperature, the reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Work-up and Purification:

    • Upon completion, uncap the vial and transfer the contents to a round-bottom flask.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the comparative data between the microwave-assisted synthesis and a conventional heating method based on typical results for similar pyrazole syntheses.

ParameterMicrowave-Assisted SynthesisConventional Heating (Reflux)
Reaction Time 10 - 15 minutes8 - 12 hours
Temperature 120 °C~78 °C (Ethanol Reflux)
Yield 85 - 95%60 - 75%
Purity (crude) HighModerate (often requires extensive purification)
Solvent Volume LowHigh

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

G A 1. Reagent Preparation (β-Ketoester in Ethanol) B 2. Addition of Methylhydrazine & Acetic Acid A->B C 3. Microwave Irradiation (120°C, 10 min) B->C D 4. Reaction Work-up (Solvent Removal, Extraction) C->D E 5. Purification (Column Chromatography) D->E F Pure Ethyl 1-methyl-1H- pyrazole-3-carboxylate E->F

Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.

Conclusion

The microwave-assisted synthesis of this compound provides a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol is highly scalable and can be adapted for the synthesis of a diverse library of pyrazole derivatives, making it a valuable technique for researchers in the pharmaceutical and life sciences industries. The significant reduction in reaction time and potential for improved product purity underscore the advantages of incorporating microwave technology into synthetic workflows.

References

Application Note: HPLC-MS Analysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of interest in pharmaceutical research and development due to the prevalence of the pyrazole scaffold in many biologically active molecules. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic, metabolic, and quality control studies. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound. The method is designed to be sensitive, specific, and suitable for high-throughput analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related structures is presented below. These properties are essential for method development, particularly in selecting the appropriate sample preparation and chromatographic conditions.

PropertyValue (Estimated for this compound)Reference Analogs
Molecular FormulaC₇H₁₀N₂O₂C₉H₁₄N₂O₂ (Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate)[1], C₁₀H₁₆N₂O₂ (Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate)[2]
Molecular Weight154.17 g/mol 182.22 g/mol [1], 196.25 g/mol [2]
Polarity (XLogP3)~1.0 - 2.01.6[1]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or an analog with close retention time)

  • Control matrix (e.g., plasma, urine, or formulation blank)

2. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from biological matrices such as plasma or serum.

  • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer the solution to an HPLC vial for analysis.

3. HPLC-MS Method

The following parameters provide a starting point for the analysis and may require further optimization based on the specific instrumentation used.

HPLC Parameters

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0

Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound155.08 (M+H)⁺109.0615
81.0525
Internal Standard (Example)TBDTBDTBD

Note: The specific product ions and collision energies should be determined by infusing the standard compound into the mass spectrometer.

Data Presentation

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for a calibration curve of this compound in plasma.

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
12,540510,2000.005
512,800515,1000.025
1025,100508,9000.049
50126,500512,3000.247
100255,000511,0000.499
5001,280,000514,5002.488
10002,545,000509,8004.992

Linearity: R² > 0.995 Lower Limit of Quantification (LLOQ): 1 ng/mL

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Plasma) add_is 2. Add Internal Standard (IS) sample->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge evaporate 5. Evaporation centrifuge->evaporate reconstitute 6. Reconstitution evaporate->reconstitute hplc 7. HPLC Separation (C18 Column) reconstitute->hplc Inject ms 8. MS Detection (ESI+, MRM) hplc->ms integrate 9. Peak Integration ms->integrate quantify 10. Quantification (Calibration Curve) integrate->quantify

Caption: Workflow for HPLC-MS analysis.

Disclaimer: This application note provides a representative method. Optimization of sample preparation, chromatographic conditions, and mass spectrometry parameters may be necessary for specific applications and instrumentation.

References

Application Notes and Protocols: 1H and 13C NMR Data for Ethyl 1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 1-methyl-1H-pyrazole-3-carboxylate. The information herein is intended to serve as a reference for the identification and characterization of this compound. Additionally, a generalized protocol for NMR data acquisition is detailed.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar pyrazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~6.8 - 7.0d~2-31H
H-5~7.5 - 7.7d~2-31H
N-CH₃~3.9 - 4.1s-3H
O-CH₂~4.2 - 4.4q~7.12H
CH₃ (ethyl)~1.2 - 1.4t~7.13H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C=O~162 - 164
C-3~145 - 147
C-5~138 - 140
C-4~110 - 112
O-CH₂~60 - 62
N-CH₃~38 - 40
CH₃ (ethyl)~14 - 15

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for NMR assignments.

Caption: Molecular structure of this compound.

Experimental Protocols

This section outlines a standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

    • NMR tube (5 mm diameter)

    • Pipette or syringe

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of the compound directly into the NMR tube or a small vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

    • If a reference standard (e.g., TMS) is not included in the solvent, add a small amount.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

    • Ensure the solution is clear and free of any particulate matter.

    • Carefully place the NMR tube into the spinner turbine, ensuring the correct depth.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz)

  • ¹H NMR Parameters (General):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Solvent: Specify the deuterated solvent used.

    • Temperature: Typically room temperature (e.g., 298 K).

    • Spectral Width: A range covering the expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Parameters (General):

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Solvent: Specify the deuterated solvent used.

    • Temperature: Typically room temperature (e.g., 298 K).

    • Spectral Width: A range covering the expected carbon signals (e.g., 0 to 200 ppm).

    • Number of Scans: A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.

Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis.

G SamplePrep Sample Preparation (Dissolve in deuterated solvent) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Calibration Chemical Shift Calibration (Solvent or TMS reference) Processing->Calibration Analysis Spectral Analysis (Integration, Multiplicity, Coupling Constants) Calibration->Analysis Assignment Structure Correlation and Peak Assignment Analysis->Assignment

Application Notes and Protocols: Ethyl 1-methyl-1H-pyrazole-3-carboxylate in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 1-methyl-1H-pyrazole-3-carboxylate and its derivatives in agricultural chemistry, focusing on their roles as fungicides and herbicides. This document includes quantitative data on their efficacy, detailed experimental protocols, and diagrams illustrating their mechanisms of action and development workflows.

Introduction to Pyrazole Carboxylates in Agrochemicals

This compound serves as a crucial building block for the synthesis of a wide range of biologically active molecules used in crop protection.[1] The pyrazole ring is a "privileged" scaffold in agrochemical design due to its metabolic stability and ability to be extensively functionalized, leading to compounds with potent fungicidal and herbicidal properties.

Application as Fungicides

Derivatives of this compound, particularly pyrazole carboxamides, are highly effective fungicides. Many of these compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal mitochondrial respiratory chain.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides target and inhibit the activity of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This inhibition blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and cellular respiration. The disruption of ATP production ultimately leads to fungal cell death.

Fungicidal_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_ComplexII Complex II (Succinate Dehydrogenase) cluster_ATP_Synthase ATP Synthesis ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ADP ADP Fumarate->ADP Electron Flow Disrupted Pyrazole Pyrazole Carboxamide Fungicide Pyrazole->Fumarate Inhibition ATP ATP ADP->ATP ATP Synthase Death Fungal Cell Death ATP->Death Lack of Energy

Figure 1: Mechanism of action of pyrazole carboxamide fungicides.
Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity of various pyrazole derivatives against a range of plant pathogenic fungi.

Compound IDFungal SpeciesEC50 (µg/mL)Reference
7ai Rhizoctonia solani0.37[2]
7ai Alternaria porri2.24[2]
7ai Marssonina coronaria3.21[2]
7ai Cercospora petroselini10.29[2]
SCU2028 Rhizoctonia solani0.022 (mg/L)[3]
1v Fusarium graminearum0.0530 (µM)[4]
J13 Phytophthora capsici6.29[5]
C22 Valsa mali0.45 (mg/L)[6]
C22 Sclerotinia sclerotiorum0.49 (mg/L)[6]
C22 Rhizoctonia solani3.06 (mg/L)[6]
C22 Botrytis cinerea0.57 (mg/L)[6]
C22 Trichoderma viride1.43 (mg/L)[6]
Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Rate Method)

This protocol describes the evaluation of the fungicidal activity of pyrazole derivatives against various plant pathogenic fungi.[2][4][5]

1. Materials and Reagents:

  • Test compounds (pyrazole derivatives)

  • Dimethyl sulfoxide (DMSO) or acetone for dissolving compounds

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Rhizoctonia solani, Fusarium graminearum)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Prepare a stock solution of the test compound in DMSO or acetone.

  • Prepare a series of dilutions of the stock solution to obtain the desired final concentrations.

  • Add the appropriate volume of the test compound solution to molten PDA medium to achieve the final test concentrations. Add the same volume of solvent without the compound to the control plates.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubate the plates at 25-28°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plates has almost covered the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control group

    • dt = average diameter of the fungal colony in the treated group

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data.

Application as Herbicides

Certain pyrazole derivatives exhibit potent herbicidal activity, primarily by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Mechanism of Action: HPPD Inhibition

Pyrazole-based herbicides, after being metabolized into their active form, inhibit the HPPD enzyme.[3] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. The inhibition of carotenoid production leads to the photo-destruction of chlorophyll, resulting in bleaching of the plant tissues and ultimately, plant death.

Herbicidal_Mechanism cluster_Plant_Cell Plant Cell cluster_Biosynthesis Carotenoid Biosynthesis Pathway HPPD_Substrate 4-Hydroxyphenylpyruvate HPPD_Product Homogentisate HPPD_Substrate->HPPD_Product HPPD Enzyme Carotenoids Carotenoids HPPD_Product->Carotenoids Plastoquinone Synthesis Pyrazole_Herbicide Pyrazole Herbicide (Active Metabolite) Pyrazole_Herbicide->HPPD_Product Inhibition Bleaching Chlorophyll Photodegradation (Bleaching) Carotenoids->Bleaching Protection Lost Plant_Death Plant Death Bleaching->Plant_Death Leads to Synthesis_Workflow Start This compound Hydrolysis Hydrolysis Start->Hydrolysis AcidChloride Acid Chloride Formation Hydrolysis->AcidChloride Amidation Amidation with Amine AcidChloride->Amidation FinalProduct Bioactive Pyrazole Carboxamide Amidation->FinalProduct Screening Biological Screening (Fungicidal/Herbicidal) FinalProduct->Screening Lead Lead Compound Screening->Lead Active

References

Application Notes and Protocols: Ethyl 1-Methyl-1H-pyrazole-3-carboxylate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct evidence for ethyl 1-methyl-1H-pyrazole-3-carboxylate as a kinase inhibitor is not extensively documented in publicly available literature, the pyrazole scaffold is a well-established and significant pharmacophore in the design and synthesis of a wide array of potent kinase inhibitors.[1][2] Pyrazole derivatives have been successfully developed to target various kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).

These application notes provide a comprehensive overview of the utility of the pyrazole core, using this compound as a representative building block, in the discovery of novel kinase inhibitors. The protocols and data presented are representative of the broader class of pyrazole-based inhibitors and are intended to serve as a guide for researchers in this field.

The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and its ability to form key interactions within the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, while the ring itself can engage in van der Waals and pi-stacking interactions with amino acid residues in the kinase active site.[3] The substitutable positions on the pyrazole ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Representative Kinase Inhibitory Activity of Pyrazole Derivatives

To illustrate the potential of the pyrazole scaffold, the following table summarizes the in vitro inhibitory activities of various substituted pyrazole derivatives against several important kinase targets. It is important to note that these are not values for this compound itself but for more complex molecules containing the pyrazole core.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazole DerivativeFLT30.089[4]
Pyrazole DerivativeCDK20.719[4]
Pyrazole DerivativeCDK40.770[4]
Pyrazolo[3,4-g]isoquinolineHaspin167[5]
Pyrazolo[3,4-g]isoquinolineCLK1101[5]
Pyrazole-based CompoundAkt11.3[1]
Pyrazole-based CompoundALK2.9[1]
Pyrazole-based CompoundAurora A35[1]
Pyrazole-based CompoundAurora B75[1]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of pyrazole-based compounds as kinase inhibitors.

Protocol 1: Synthesis of Substituted Pyrazole Derivatives

This protocol outlines a general method for the synthesis of substituted pyrazole-3-carboxylates, which can be further modified to generate a library of potential kinase inhibitors.

Materials:

  • Substituted hydrazine (e.g., methylhydrazine)

  • β-ketoester

  • Appropriate solvent (e.g., ethanol, acetic acid)

  • Base (optional, e.g., sodium ethoxide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the β-ketoester in the chosen solvent.

  • Add the substituted hydrazine to the reaction mixture. The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired pyrazole derivative.

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase. This assay measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (typically contains a buffer salt, MgCl₂, and a reducing agent like DTT)

  • Test compound (e.g., a pyrazole derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the wells of the assay plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

G Generic Receptor Tyrosine Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Ligand->RTK Binding & Dimerization P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Adaptor Adaptor Proteins (e.g., GRB2) P_RTK->Adaptor PI3K PI3K P_RTK->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Gene Expression, Cell Proliferation, Survival, Angiogenesis ERK->Response AKT AKT PI3K->AKT AKT->Response Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->P_RTK Inhibition

Caption: A generalized signaling pathway for receptor tyrosine kinases.

Experimental Workflow

G Workflow for Kinase Inhibitor Discovery Start Start: Target Identification Synthesis Synthesis of Pyrazole Derivatives Start->Synthesis Screening Primary Kinase Inhibition Screening Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Selectivity Kinase Selectivity Profiling Hit_ID->Selectivity Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Assays Lead_Opt Lead Optimization (SAR Studies) Cell_Assays->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

Applications of Ethyl 1-Methyl-1H-Pyrazole-3-Carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-methyl-1H-pyrazole-3-carboxylate and its structural analogs serve as a versatile scaffold in medicinal chemistry, providing a key building block for the synthesis of a wide array of biologically active compounds. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its ability to engage in various non-covalent interactions with biological targets. The presence of the ethyl carboxylate group at the 3-position and a methyl group at the 1-position offers convenient handles for synthetic modification, allowing for the exploration of diverse chemical space and the optimization of pharmacological properties.

This document provides an overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their use as antimicrobial, anti-inflammatory, and anticancer agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented, along with quantitative data to facilitate structure-activity relationship (SAR) studies.

Antimicrobial Applications

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The pyrazole core can be functionalized with various substituents to enhance antimicrobial potency and spectrum.

Quantitative Data: Antimicrobial Activity
Compound IDStructureTarget OrganismMIC (µg/mL)Reference
A1 N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(4-chlorobenzoyl)-5-(methylthio)-1H-pyrazole-4-carboxamideS. aureus12.5[1]
A2 N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(4-nitrobenzoyl)-5-(methylthio)-1H-pyrazole-4-carboxamideS. aureus12.5[1]
A3 N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(4-methylbenzoyl)-5-(methylthio)-1H-pyrazole-4-carboxamideE. coli25[1]
B1 1,3-diaryl pyrazole with furan-2-carbohydrazide moiety (Compound 7l)S. aureus (MRSA)2[2]
B2 1,3-diaryl pyrazole with aminoguanidine moietyE. coli8[2]
C1 Pyrazole derivative with imidazothiadiazole moiety (Compound 21c)Multi-drug resistant A. baumannii0.25[3]
C2 Pyrazole derivative with imidazothiadiazole moiety (Compound 23h)Multi-drug resistant K. pneumoniae0.25[3]
Experimental Protocols

Protocol 1: Synthesis of Pyrazole Carboxamide Derivatives [1]

This protocol describes the synthesis of N-acyl pyrazole carboxamide derivatives starting from a pyrazole precursor, which can be derived from this compound.

Workflow for Synthesis of Pyrazole Carboxamides

G Pyrazole Pyrazole Precursor Reaction Stir at RT, 1h Pyrazole->Reaction AcidChloride Aromatic Acid Chloride AcidChloride->Reaction TEA Triethylamine in DCM TEA->Reaction Filtration Filtration & Washing Reaction->Filtration Product N-Acyl Pyrazole Carboxamide Crystallization Crystallization Filtration->Crystallization FinalProduct Purified Product Crystallization->FinalProduct

Caption: Synthetic workflow for N-acyl pyrazole carboxamides.

  • Step 1: Reaction Setup. To a stirred solution of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide (2.8 mmol) and triethylamine (4.3 mmol) in dichloromethane (5 mL) at room temperature, a solution of the desired substituted aromatic acid chloride (3.1 mmol) in dichloromethane (5 mL) is added.

  • Step 2: Reaction. The reaction mixture is stirred for 1 hour at room temperature.

  • Step 3: Work-up. The precipitated solid material is filtered, washed with water, and dried.

  • Step 4: Purification. The crude product is crystallized from isopropyl alcohol to afford the purified N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide.

Protocol 2: Antimicrobial Activity Assay (Broth Microdilution Method) [1]

  • Step 1: Preparation of Inoculum. Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Step 2: Preparation of Test Compounds. The synthesized pyrazole derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.

  • Step 3: Inoculation. Each well is inoculated with the prepared microbial suspension.

  • Step 4: Incubation. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Step 5: Determination of MIC. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Applications

Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib being a prominent example of a COX-2 inhibitor. This compound serves as a valuable starting point for the synthesis of novel anti-inflammatory agents.

Quantitative Data: Anti-inflammatory Activity
Compound IDStructureAssayActivity (% Inhibition)Reference
D1 Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f)Carrageenan-induced rat paw edema78.5[4][5]
D2 Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e)Carrageenan-induced rat paw edema75.8[4][5]
E1 1,3-diaryl pyrazole with aminoguanidine moiety (Compound 7l)Carrageenan-induced rat paw edema93.59[2]
F1 Di-aryl substituted pyrazole ester (15c)COX-2 Inhibition (IC50)0.06 µM[6]
F2 Di-aryl substituted pyrazole ester (19d)COX-2 Inhibition (IC50)0.059 µM[6]
Experimental Protocols

Protocol 3: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives [4][5]

This protocol outlines a general method for the synthesis of 5-substituted pyrazole-3-carboxylates.

Synthetic Pathway for 5-Substituted Pyrazole-3-carboxylates

G Acetophenone Substituted Acetophenone Intermediate Ethyl-2,4-dioxo-4-phenylbutanoate Acetophenone->Intermediate DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate NaOEt Sodium Ethoxide NaOEt->Intermediate Claisen Condensation Product Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Intermediate->Product Hydrazine Hydrazine Hydrate in Acetic Acid Hydrazine->Product Cyclization

Caption: General synthesis of 5-substituted pyrazole-3-carboxylates.

  • Step 1: Synthesis of Intermediate. Diethyl oxalate is reacted with a substituted acetophenone in the presence of sodium ethoxide to form the corresponding substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative.

  • Step 2: Cyclization. A suspension of the dioxo-ester intermediate is prepared with hydrazine hydrate in glacial acetic acid. The reaction mixture is heated to yield the novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.

  • Step 3: Characterization. The structure of the final products is confirmed by elemental analysis, IR, 1H NMR, and mass spectrometry.

Protocol 4: Carrageenan-Induced Rat Paw Edema Assay [4][5]

  • Step 1: Animal Preparation. Wistar rats are fasted overnight with free access to water.

  • Step 2: Compound Administration. The test compounds are administered orally at a specified dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Step 3: Induction of Edema. After a set time (e.g., 1 hour) following compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Step 4: Measurement of Paw Volume. The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Step 5: Calculation of Inhibition. The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Applications

The pyrazole scaffold is a key component of several approved and investigational anticancer drugs, particularly kinase inhibitors. This compound provides a foundation for the development of novel compounds targeting various signaling pathways implicated in cancer.

Quantitative Data: Anticancer Activity
Compound IDStructureTarget/Cell LineActivity (IC50)Reference
G1 Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA549 (Lung Cancer)26 µM[7]
H1 1H-pyrazole-3-carboxamide derivative (pym-5)HCT116 (Colon Cancer)-[8]
I1 1,3,5-trisubstituted-1H-pyrazole derivative (10d)PC-3 (Prostate Cancer)21.9 µM[9]
I2 1,3,5-trisubstituted-1H-pyrazole derivative (10d)MCF-7 (Breast Cancer)3.90 µM[9]
J1 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide (8t)FLT3 Kinase0.089 nM[10]
J2 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide (8t)MV4-11 (AML)1.22 nM[10]
Experimental Protocols

Protocol 5: Synthesis of 1H-Pyrazole-3-Carboxamide Derivatives as Kinase Inhibitors [10]

This protocol describes the multi-step synthesis of potent kinase inhibitors based on a pyrazole-3-carboxamide scaffold.

Synthetic Pathway for Pyrazole-Based Kinase Inhibitors

G Start 4-Nitropyrazole-3-carboxylic acid Coupling Coupling Reaction Start->Coupling Amine Amine Amine->Coupling Intermediate1 Amide Intermediate Coupling->Intermediate1 Reduction Reduction of Nitro Group Intermediate1->Reduction Intermediate2 Amino-pyrazole Intermediate Reduction->Intermediate2 FinalCoupling Coupling with Substituted Moiety Intermediate2->FinalCoupling Product Final Kinase Inhibitor FinalCoupling->Product

Caption: Multi-step synthesis of pyrazole-based kinase inhibitors.

  • Step 1: Amide Coupling. 4-Nitropyrazole-3-carboxylic acid is coupled with a series of amines to generate the corresponding amide intermediates.

  • Step 2: Nitro Group Reduction. The nitro group of the amide intermediate is reduced to an amino group.

  • Step 3: Final Coupling. The resulting amino-pyrazole intermediate is then coupled with various heterocyclic or aromatic moieties to yield the final target compounds.

Protocol 6: In Vitro Kinase Inhibition Assay [10]

  • Step 1: Assay Principle. The inhibitory activity of the synthesized compounds against a specific kinase (e.g., FLT3) is determined using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction.

  • Step 2: Reaction Mixture. The reaction is typically performed in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Step 3: Incubation. The reaction mixture is incubated at room temperature for a specified period (e.g., 1 hour).

  • Step 4: Detection. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. The kinase detection reagent is then added to convert ADP to ATP, which is used to generate a luminescent signal.

  • Step 5: Data Analysis. The luminescence is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Signaling Pathway

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

G FLT3 FLT3 Receptor Tyrosine Kinase Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Ligand FLT3 Ligand Ligand->FLT3 STAT5 STAT5 Dimerization->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Inhibitor Pyrazole-based Inhibitor (e.g., Compound 8t) Inhibitor->FLT3

Caption: Inhibition of the FLT3 signaling pathway by pyrazole-based inhibitors in AML.

In certain leukemias, such as Acute Myeloid Leukemia (AML), mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor lead to its constitutive activation. This results in the uncontrolled proliferation and survival of cancer cells through downstream signaling pathways like STAT5, RAS/RAF/MEK/ERK, and PI3K/AKT/mTOR. Pyrazole-based inhibitors, such as compound 8t, can effectively block the kinase activity of FLT3, thereby inhibiting these downstream pathways and inducing apoptosis in cancer cells[10].

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its derivatives have shown significant promise as antimicrobial, anti-inflammatory, and anticancer agents. The synthetic accessibility and the potential for diverse functionalization of the pyrazole scaffold make it an attractive starting point for the development of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this important class of compounds in drug discovery.

References

Application Notes and Protocols: Derivatization of Ethyl 1-Methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 1-methyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block in medicinal chemistry and materials science. The pyrazole core is a key pharmacophore found in numerous biologically active compounds.[1] Derivatization of the ethyl ester at the C3 position allows for the synthesis of a diverse library of compounds, including carboxylic acids, amides, and alcohols. These derivatives serve as crucial intermediates for creating novel therapeutic agents and functional materials. This document provides detailed protocols for three fundamental derivatization reactions: hydrolysis, amidation, and reduction.

Key Derivatization Pathways

The ethyl ester group of this compound is amenable to several key transformations. The primary pathways involve:

  • Hydrolysis: Saponification of the ester to yield the corresponding carboxylic acid, 1-methyl-1H-pyrazole-3-carboxylic acid. This derivative is a key intermediate for subsequent amide coupling reactions.

  • Amidation: Conversion of the ester or the derived carboxylic acid into a variety of N-substituted carboxamides. Pyrazole carboxamides are a well-established class of compounds with a broad range of biological activities.[2]

  • Reduction: Reduction of the ester functionality to the primary alcohol, (1-methyl-1H-pyrazol-3-yl)methanol, which can be used in further synthetic modifications.

G cluster_Start Starting Material cluster_Reactions Derivatization Reactions cluster_Products Derivative Products start This compound hydrolysis Hydrolysis start->hydrolysis  NaOH or LiOH,  EtOH/H₂O, Reflux amidation Amidation start->amidation  1. Hydrolysis to Acid  2. SOCl₂ or (COCl)₂  3. R₁R₂NH, Base reduction Reduction start->reduction  LiAlH₄, THF,  0°C to RT acid 1-Methyl-1H-pyrazole-3-carboxylic acid hydrolysis->acid amide N-Substituted-1-methyl-1H- pyrazole-3-carboxamide amidation->amide alcohol (1-Methyl-1H-pyrazol-3-yl)methanol reduction->alcohol

Caption: Workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Hydrolysis to 1-Methyl-1H-pyrazole-3-carboxylic acid

Principle: This protocol describes the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt, followed by acidic work-up to yield the free carboxylic acid. Basic hydrolysis is generally preferred over acidic hydrolysis as the reaction is irreversible and typically proceeds to completion.[3]

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).

  • Add sodium hydroxide (2.0-5.0 eq) to the solution.[4][5]

  • Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazole-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Amidation to N-Substituted-1-methyl-1H-pyrazole-3-carboxamide

Principle: This protocol follows a robust two-step procedure. First, the carboxylic acid is synthesized as described in Protocol 1. The acid is then converted to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride. Finally, the acid chloride is reacted with a primary or secondary amine in the presence of a base to form the desired amide.

Materials and Reagents:

  • 1-Methyl-1H-pyrazole-3-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM) or Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Primary or secondary amine (R₁R₂NH)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure: Step A: Synthesis of the Acid Chloride

  • Suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or toluene in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5 eq) to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the solution becomes clear and gas evolution ceases.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess solvent and reagent, yielding the crude 1-methyl-1H-pyrazole-3-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step.

Step B: Amide Formation

  • Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-substituted-1-methyl-1H-pyrazole-3-carboxamide.[1]

Protocol 3: Reduction to (1-Methyl-1H-pyrazol-3-yl)methanol

Principle: This protocol details the reduction of the ethyl ester to the corresponding primary alcohol using a strong reducing agent, lithium aluminum hydride (LiAlH₄). The reaction must be performed under strictly anhydrous conditions.

Materials and Reagents:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup (water, then 15% NaOH, then water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (1.5-2.0 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.[6]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[6]

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser's workup) is designed to produce a granular, easily filterable precipitate.

  • Stir the resulting mixture vigorously for 30 minutes until a white solid precipitates.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid through a pad of Celite.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield (1-methyl-1H-pyrazol-3-yl)methanol. The crude product can be purified by column chromatography or distillation if required.

Data Presentation

The following table summarizes representative yields for the described derivatization reactions, based on literature precedents for similar pyrazole substrates.

Starting MaterialReactionProductReagents & ConditionsYield (%)Reference(s)
5-Methylpyrazole-3-carboxylic acid ethyl esterHydrolysis5-Methyl-1H-pyrazole-3-carboxylic acidNaOH, EtOH, Reflux88%[4]
5-Bromo-1-methyl-1H-pyrazole-3-carboxylateHydrolysis5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid10% NaOH, EtOH, RT93%[5]
Methyl 1H-pyrazole-4-carboxylateReduction(1H-Pyrazol-4-yl)methanolLiAlH₄, THF, 0°C to RT79%[6]
Pyrazole-3-carboxylic acid chlorideAmidationN-Aryl-pyrazole-3-carboxamideAryl amine, Xylene, Reflux~67%[7]

Logical Relationship Visualization

G center Ethyl 1-methyl-1H- pyrazole-3-carboxylate acid Carboxylic Acid (1-methyl-1H-pyrazole-3-carboxylic acid) center->acid Hydrolysis alcohol Primary Alcohol ((1-methyl-1H-pyrazol-3-yl)methanol) center->alcohol Reduction acid_chloride Acid Chloride Intermediate acid->acid_chloride Activation amide Carboxamide Derivatives (N-R₁,R₂-Amides) acid_chloride->amide Amination

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a Knorr-type pyrazole synthesis from ethyl 2,4-dioxovalerate and methylhydrazine.

Issue 1: Low Yield of the Desired Product

  • Symptom: The isolated yield of this compound is significantly lower than expected.

  • Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. - Increase Reaction Time/Temperature: If starting materials persist, consider extending the reaction time or cautiously increasing the temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
Suboptimal pH The pH of the reaction medium can influence the rate of condensation. Acidic conditions generally favor the reaction. A small amount of acetic acid is often used as a catalyst.
Poor Quality Starting Materials - Verify Purity: Ensure the purity of ethyl 2,4-dioxovalerate and methylhydrazine. Impurities in starting materials can lead to side reactions. - Fresh Hydrazine: Methylhydrazine can degrade over time. Use a freshly opened bottle or purify it before use.
Side Reactions Formation of by-products other than the regioisomer can reduce the yield. See the FAQ section for common side reactions.

Issue 2: Presence of a Significant Amount of the Regioisomeric Impurity

  • Symptom: NMR or HPLC analysis indicates a substantial amount of the undesired ethyl 1-methyl-1H-pyrazole-5-carboxylate isomer.

  • Possible Causes & Solutions:

CauseRecommended Action
Reaction Conditions Favoring the Undesired Isomer The regioselectivity of the reaction is highly dependent on the reaction conditions.[1]
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), has been shown to significantly improve the regioselectivity towards the desired 1,3-isomer.[1]
Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn affects the isomer ratio. Experiment with running the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to optimize for the desired isomer.
pH Adjustment: The acidity of the reaction medium can affect the nucleophilicity of the two nitrogen atoms in methylhydrazine, thereby influencing which carbonyl group of the dicarbonyl is attacked preferentially.
Inefficient Purification Standard purification methods may not be sufficient to separate the two regioisomers completely.
Chromatography: Utilize high-performance liquid chromatography (HPLC) or meticulous column chromatography on silica gel with an optimized eluent system to separate the isomers.[2]

Issue 3: Discoloration of the Reaction Mixture

  • Symptom: The reaction mixture develops a yellow, orange, or brown color.

  • Possible Causes & Solutions:

CauseRecommended Action
Hydrazine Decomposition Hydrazine derivatives can be unstable and may decompose, leading to colored impurities.
Use Fresh Reagents: As mentioned, use fresh or purified methylhydrazine.
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition.
Side Reactions Certain side reactions can produce colored by-products.
Purification: Most colored impurities can be removed during workup and purification (e.g., washing with a mild reducing agent solution, charcoal treatment, or chromatography).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are:

  • Regioisomer: Ethyl 1-methyl-1H-pyrazole-5-carboxylate is the most significant impurity, arising from the non-selective reaction of methylhydrazine with the unsymmetrical 1,3-dicarbonyl precursor.[1]

  • Unreacted Starting Materials: Residual ethyl 2,4-dioxovalerate and methylhydrazine may be present if the reaction does not go to completion.

  • Hydrazone Intermediate: Incomplete cyclization can lead to the presence of the hydrazone intermediate.

  • Hydrolysis Product: Hydrolysis of the ethyl ester group to the corresponding carboxylic acid can occur, especially during aqueous workup or if the reaction conditions are too harsh.

  • Solvent and Reagent Residues: Residual solvents (e.g., ethanol, TFE) and reagents (e.g., acetic acid) may be present in the crude product.

Q2: How can I differentiate between the desired this compound and its regioisomer, ethyl 1-methyl-1H-pyrazole-5-carboxylate?

A2: The two regioisomers can be distinguished using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between the isomers. The chemical shifts of the pyrazole ring proton and the substituents will be different for each isomer. 2D NMR techniques like NOESY can show through-space correlations between the N-methyl protons and the protons on the pyrazole ring, confirming the substitution pattern.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can effectively separate the two isomers, allowing for their identification and quantification based on their retention times. A reverse-phase HPLC method is often suitable for this separation.[3]

Q3: What is the expected 1H NMR chemical shift for the pyrazole ring proton in this compound?

A3: The chemical shift of the C4-proton on the pyrazole ring is a key diagnostic signal. For this compound, this proton is typically observed as a singlet in the aromatic region of the 1H NMR spectrum. Its exact chemical shift will depend on the solvent used. For the related ethyl 5-methyl-1H-pyrazole-3-carboxylate, the C4-H proton appears at approximately 6.55 ppm in CDCl3.

Q4: Can I use a different synthetic route to avoid the formation of regioisomers?

A4: Yes, alternative synthetic routes that offer better regiocontrol can be employed. One such method is the reaction of methylhydrazine with an alkyne precursor, such as ethyl but-2-ynoate or ethyl tetrolate. This approach can lead to the formation of a single regioisomer. However, the starting materials may be less readily available or more expensive.

Data Presentation

Table 1: Influence of Reaction Solvent on the Regioisomeric Ratio of 1,3- vs. 1,5-Pyrazole Products (Illustrative)

SolventTemperature (°C)Ratio (1,3-isomer : 1,5-isomer)Reference
EthanolReflux~ 1 : 1General Observation
TolueneReflux~ 1.5 : 1General Observation
Acetic Acid100~ 2 : 1General Observation
2,2,2-Trifluoroethanol (TFE)Reflux> 10 : 1[1]

Note: The ratios presented are illustrative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from general procedures for Knorr pyrazole synthesis.

  • Materials:

    • Ethyl 2,4-dioxovalerate

    • Methylhydrazine

    • Ethanol (or 2,2,2-Trifluoroethanol for improved regioselectivity)

    • Glacial Acetic Acid (catalytic amount)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

    • Slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

2. HPLC Analysis of Regioisomers

This is a general reverse-phase HPLC method for the analysis of pyrazole regioisomers.

  • Instrumentation:

    • HPLC system with a UV detector

  • Column:

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A gradient of acetonitrile in water with 0.1% formic acid or phosphoric acid.[3]

  • Flow Rate:

    • 1.0 mL/min

  • Detection:

    • UV at a suitable wavelength (e.g., 220 nm)

  • Procedure:

    • Prepare a standard solution of the purified desired isomer and a sample of the crude reaction mixture in the mobile phase.

    • Inject the standard and the sample into the HPLC system.

    • Identify the peaks corresponding to the two regioisomers based on the retention time of the standard.

    • Quantify the relative amounts of the two isomers by integrating the peak areas.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Methylhydrazine, Ethanol, Acetic Acid Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Desired Isomer Isomeric Impurity Isomeric Impurity Column Chromatography->Isomeric Impurity Regioisomer HPLC HPLC Pure Product->HPLC NMR NMR Pure Product->NMR Purity & Structure Confirmation Purity & Structure Confirmation HPLC->Purity & Structure Confirmation NMR->Purity & Structure Confirmation

Caption: Experimental workflow for the synthesis and analysis.

Troubleshooting_Regioisomers Start Start High Regioisomer Content? High Regioisomer Content? Start->High Regioisomer Content? Change Solvent Change Solvent to TFE High Regioisomer Content?->Change Solvent Yes End End High Regioisomer Content?->End No Optimize Temperature Optimize Reaction Temperature Change Solvent->Optimize Temperature Adjust pH Adjust Reaction pH Optimize Temperature->Adjust pH Improve Purification Improve Chromatographic Separation Adjust pH->Improve Purification Improve Purification->End

Caption: Troubleshooting logic for high regioisomer content.

References

Technical Support Center: Troubleshooting Pyrazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1][2] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[2]

  • Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl compound affect the electrophilicity of the two carbonyl carbons. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, an electron-withdrawing group like -CF₃ increases the electrophilicity of the adjacent carbonyl carbon.[2]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[2][3] Conversely, basic conditions may favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[4][5]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the resulting regioisomers.[1]

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When controlling regioselectivity in the Knorr synthesis proves difficult, several alternative strategies can provide better control:

  • 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction between a diazo compound and an alkyne is a powerful method for constructing the pyrazole ring with well-defined regioselectivity.[6][7]

  • Reaction of Hydrazones with Alkynes or α,β-Unsaturated Ketones: The reaction of N-alkylated tosylhydrazones with terminal alkynes offers excellent regiochemical control for the synthesis of 1,3,5-trisubstituted pyrazoles.[1] Similarly, reactions of hydrazones with α,β-unsaturated ketones can also lead to pyrazoles, often with high regioselectivity.[7][8]

  • Multi-component Reactions: One-pot, multi-component reactions can offer efficient and regioselective pathways to highly substituted pyrazoles.[6]

  • Synthesis from β-Enaminones: Using β-enaminone precursors can also provide a high degree of regiocontrol in the formation of the pyrazole ring.[1]

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, resulting in a lack of selectivity during the initial nucleophilic attack by the hydrazine.[1]

  • Solution 1: Modify the Solvent System. This is often the most direct approach. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.[1][4][5]

  • Solution 2: Adjust the Reaction pH. If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[1][3]

  • Solution 3: Change the Synthetic Strategy. If solvent and pH adjustments are not effective, consider using a 1,3-dicarbonyl surrogate like a β-enaminone or switching to a more regioselective method such as a 1,3-dipolar cycloaddition.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[1]

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of trying to influence the directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1]

  • Solution 2: Modify the Hydrazine Substituent. If possible, altering the substituent on the hydrazine can change the relative nucleophilicity of the two nitrogen atoms, potentially reversing the regioselectivity.

  • Solution 3: Investigate Temperature Effects. Systematically study the effect of reaction temperature. Running the reaction at a lower or higher temperature might shift the balance between the kinetic and thermodynamic products, potentially favoring your desired isomer.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.[1]

  • Solution: Chromatographic Separation.

    • TLC Analysis: First, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the mixture on a preparative scale. Careful packing of the column and slow elution are key to achieving good separation.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine.

SolventRatio of 5-furyl-3-CF₃ pyrazole : 3-furyl-5-CF₃ pyrazole
Ethanol (EtOH)~1:1.3
2,2,2-Trifluoroethanol (TFE)85:15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1

Note: Data is illustrative of the trend observed in the literature. Actual ratios are substrate-dependent.[4][5]

Experimental Protocols

Protocol 1: Improved Regioselectivity using Fluorinated Alcohols

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.[1]

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]

Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[2]

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[2]

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[2]

Mandatory Visualizations

Knorr_Synthesis_Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway 1 Attack at C2 Attack at C2 Unsymmetrical\n1,3-Dicarbonyl->Attack at C2 Pathway 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C2 Regioisomer A Regioisomer A Attack at C1->Regioisomer A Regioisomer B Regioisomer B Attack at C2->Regioisomer B

Caption: Knorr synthesis pathways leading to different regioisomers.

Troubleshooting_Workflow start Start: Poor Regioselectivity is_mixture Is it a ~1:1 mixture? start->is_mixture is_undesired_major Is the undesired isomer major? is_mixture->is_undesired_major No change_solvent Modify Solvent (e.g., TFE, HFIP) is_mixture->change_solvent Yes regiocontrolled_route Use Regiochemically- Controlled Route is_undesired_major->regiocontrolled_route Yes end End: Improved Regioselectivity is_undesired_major->end No adjust_ph Adjust pH (Acidic/Basic catalysis) change_solvent->adjust_ph alt_strategy Change Synthetic Strategy (e.g., Cycloaddition) adjust_ph->alt_strategy alt_strategy->end optimize_temp Optimize Temperature regiocontrolled_route->optimize_temp optimize_temp->end

Caption: A logical workflow for troubleshooting poor pyrazole regioselectivity.

References

Knorr Pyrazole Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Knorr pyrazole synthesis, offering potential causes and actionable solutions.

Q1: Why is my pyrazole synthesis yield consistently low?

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]

      • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also significantly improve yields and shorten reaction times.[2]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the overall yield and complicates the purification process.[1] Hydrazine derivatives, in particular, can degrade over time.

    • Troubleshooting:

      • Ensure the purity of your reactants. It is often recommended to use a freshly opened or purified hydrazine derivative.[1]

  • Suboptimal Reaction Stoichiometry: Incorrect ratios of reactants can lead to an incomplete reaction.

    • Troubleshooting:

      • Ensure the correct stoichiometry is being used. In some instances, using a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[1]

  • Improper pH: The pH of the reaction mixture can significantly influence the rate and success of the cyclization.

    • Troubleshooting:

      • The Knorr synthesis is typically acid-catalyzed.[3] The addition of a catalytic amount of a protic acid like acetic acid is often employed.[3] However, the optimal pH can be substrate-dependent.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

Potential Cause & Solutions:

  • The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1]

    • Troubleshooting:

      • Solvent Choice: The polarity and nature of the solvent can influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the desired 3-trifluoromethyl derivative in certain cases.[4]

      • pH Control: Adjusting the pH can alter the site of the initial hydrazine attack. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially favoring one regioisomer over the other.[5]

      • Temperature Control: In some cases, lower temperatures may favor the kinetic product, while higher temperatures favor the thermodynamic product.

Q3: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a cleaner product?

Potential Cause & Solutions:

  • Discoloration is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material itself. The reaction mixture can also become acidic, which may promote the formation of colored byproducts.

    • Troubleshooting:

      • Addition of a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.

      • Purification:

        • Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[3]

        • Silica Plug: For persistent discoloration, loading the crude product onto a silica plug and washing with a non-polar solvent (like toluene) can help strip away the colored impurities before eluting the desired product with a more polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[3] The mechanism involves:

  • Initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.

  • Subsequent dehydration to yield the stable, aromatic pyrazole ring.[3]

Q2: Can microwave irradiation be used to improve the Knorr pyrazole synthesis?

Yes, microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective method for the Knorr pyrazole synthesis. Compared to conventional heating, microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to significantly higher yields.[6][7][8]

Q3: What are some common solvents used in the Knorr pyrazole synthesis?

Commonly used solvents include ethanol, acetic acid, and 1-propanol.[9] The choice of solvent can impact reaction time, yield, and even regioselectivity.[4] In some cases, solvent-free conditions are also employed, particularly with microwave heating.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Knorr Pyrazole Synthesis

ParameterConventional Heating MethodMicrowave-Assisted MethodReference
Reaction Time 2 hours5 minutes[7][8]
Temperature 75°C60°C[7][8]
Yield 72 - 90%91 - 98%[7][8]
Reaction Time 1 hour2 minutes[7][8]
Temperature 80°C80°C[7][8]
Yield 48 - 85%62 - 92%[7][8]

Experimental Protocols

Protocol 1: Conventional Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone via a conventional heating method.[9]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix the ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.[9]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[9]

  • Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[9]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[3]

Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

This protocol outlines a general procedure for the synthesis of pyrazole derivatives using microwave irradiation, which has been shown to improve yields and reduce reaction times.[7][8]

Materials:

  • Substituted 1,3-dicarbonyl compound (1 mmol)

  • Substituted hydrazine (1 mmol)

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound and the hydrazine derivative in a suitable solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 60°C) and power (e.g., 50 W) for a short duration (e.g., 5 minutes).[7][8]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Yield_Improvement start Low Yield in Knorr Pyrazole Synthesis suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions starting_materials Starting Material Purity? start->starting_materials side_reactions Side Reactions Occurring? start->side_reactions optimize_temp_time Optimize Temperature & Time (e.g., Reflux, Microwave) suboptimal_conditions->optimize_temp_time Yes adjust_ph Adjust pH (Acid Catalysis) suboptimal_conditions->adjust_ph Yes check_stoichiometry Verify Stoichiometry (Slight Hydrazine Excess) suboptimal_conditions->check_stoichiometry Yes purify_reagents Purify/Use Fresh Reagents (Especially Hydrazine) starting_materials->purify_reagents Yes improve_regioselectivity Improve Regioselectivity (Solvent, pH, Temp) side_reactions->improve_regioselectivity Yes minimize_discoloration Minimize Discoloration (Add Mild Base) side_reactions->minimize_discoloration Yes successful_synthesis Improved Yield optimize_temp_time->successful_synthesis adjust_ph->successful_synthesis check_stoichiometry->successful_synthesis purify_reagents->successful_synthesis improve_regioselectivity->successful_synthesis minimize_discoloration->successful_synthesis

Caption: Troubleshooting workflow for improving yield in Knorr pyrazole synthesis.

Knorr_Synthesis_Workflow start Start mix_reagents Mix 1,3-Dicarbonyl & Hydrazine Derivative start->mix_reagents add_solvent_catalyst Add Solvent & Acid Catalyst mix_reagents->add_solvent_catalyst heating Heat Reaction Mixture (Conventional or Microwave) add_solvent_catalyst->heating monitor Monitor Progress (TLC / LC-MS) heating->monitor workup Reaction Work-up (e.g., Add Water) monitor->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization / Chromatography) isolation->purification end Pure Pyrazole purification->end

Caption: General experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Knorr pyrazole synthesis. This involves the condensation reaction of a 1,3-dicarbonyl compound with methylhydrazine. A common and effective 1,3-dicarbonyl starting material is ethyl 2-formyl-3-oxobutanoate or its enol ether equivalent, ethyl 2-(ethoxymethylidene)-3-oxobutanoate.

Q2: What are the typical side products I should expect in this synthesis?

A2: The most significant side product is the regioisomer, ethyl 1-methyl-1H-pyrazole-5-carboxylate.[1] This forms due to the two possible sites of initial attack by the unsymmetrical methylhydrazine on the 1,3-dicarbonyl compound. Other potential impurities include unreacted starting materials, incompletely cyclized intermediates (pyrazolines), and colored impurities arising from the hydrazine starting material.[1]

Q3: How can I identify the desired product and the main side product (regioisomer)?

A3: The desired product, this compound, and its 5-carboxylate isomer can be distinguished using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[1] Their different substitution patterns will result in distinct chemical shifts in ¹H and ¹³C NMR spectra. Chromatographic techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can also be used to separate and identify the components of the reaction mixture.

Q4: How can I minimize the formation of the unwanted regioisomer?

A4: The ratio of the two regioisomers is influenced by steric and electronic factors of the reactants, as well as the reaction conditions. Key factors to control are:

  • Reaction pH: The acidity or basicity of the reaction medium can affect the nucleophilicity of the two nitrogen atoms in methylhydrazine.

  • Solvent: The choice of solvent can significantly impact the isomer ratio.

  • Temperature: Reaction temperature can also influence the regioselectivity. Careful optimization of these parameters is crucial for favoring the formation of the desired 3-carboxylate isomer.

Q5: What is a general procedure for purifying the final product?

A5: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent is critical for separating the desired product from the regioisomeric side product and other impurities. A common starting point for the eluent system is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to achieve optimal separation. Recrystallization can also be an effective method for final purification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using TLC. If the reaction has stalled, consider increasing the reaction time or temperature.
Suboptimal reaction conditions.Optimize the reaction pH and solvent. A slight excess of methylhydrazine (1.1-1.2 equivalents) may drive the reaction to completion.
Degradation of starting materials or product.Ensure the purity of your starting materials. Methylhydrazine can degrade over time. Use milder reaction or workup conditions if product degradation is suspected.
Mixture of Regioisomers (Observed by NMR or TLC) Inherent reactivity of the starting materials.Modify the reaction conditions to favor the desired isomer. Experiment with different solvents (e.g., ethanol, acetic acid, or toluene) and reaction temperatures. Adjusting the pH can also alter the regioselectivity.
Insufficient purification.Optimize the column chromatography conditions. Use a long column with a shallow solvent gradient (e.g., starting with 98:2 cyclohexane:ethyl acetate and gradually increasing the ethyl acetate concentration).[1]
Colored Impurities in the Final Product Impurities in the hydrazine starting material.Use high-purity methylhydrazine.
Side reactions promoted by acidic conditions.If using a hydrazine salt, consider adding a mild base like sodium acetate to neutralize the acid.
Air oxidation.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Cyclization (Presence of Pyrazoline Intermediates) Insufficient reaction time or temperature.Increase the reaction time or temperature to promote the final dehydration step to the aromatic pyrazole.
The presence of water in the reaction mixture.Use anhydrous solvents and reagents.

Data Presentation

The regioselectivity of the reaction between a 1,3-dicarbonyl compound and methylhydrazine is highly dependent on the reaction conditions. The following table summarizes typical isomer ratios that can be expected under different solvent systems.

Solvent Temperature (°C) Typical Isomer Ratio (3-carboxylate : 5-carboxylate) Reference
EthanolRefluxVariable, often near 1:1General Observation
Acetic AcidRefluxCan favor the 3-carboxylate isomerGeneral Trend
TolueneRefluxCan favor the 5-carboxylate isomerGeneral Trend
2,2,2-Trifluoroethanol (TFE)Room TemperatureCan significantly favor one isomerSpecialized Literature

Note: The exact isomer ratio will depend on the specific 1,3-dicarbonyl precursor used and other reaction parameters.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from ethyl 2-(ethoxymethylidene)-3-oxobutanoate and methylhydrazine.

Materials:

  • Ethyl 2-(ethoxymethylidene)-3-oxobutanoate

  • Methylhydrazine

  • Ethanol (anhydrous)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane or cyclohexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(ethoxymethylidene)-3-oxobutanoate (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add methylhydrazine (1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to separate the two regioisomers.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound.

Visualizations

Reaction Pathway and Side Product Formation

Reaction_Pathway Start Ethyl 2-(ethoxymethylidene)-3-oxobutanoate + Methylhydrazine IntermediateA Intermediate A (Attack at C2) Start->IntermediateA Pathway 1 IntermediateB Intermediate B (Attack at C4) Start->IntermediateB Pathway 2 Product This compound (Desired Product) IntermediateA->Product Cyclization & Dehydration SideProduct Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Side Product) IntermediateB->SideProduct Cyclization & Dehydration

Caption: Reaction pathways leading to the desired product and the main side product.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check1 Check TLC for unreacted starting material Start->Check1 Check2 Analyze crude product for side products (NMR, GC-MS) Check1->Check2 No Solution1 Increase reaction time/temperature Check1->Solution1 Yes Check3 Review reaction conditions Check2->Check3 No significant side products Solution2 Optimize purification (e.g., column chromatography) Check2->Solution2 Side products present Solution3 Modify reaction conditions (solvent, pH, temperature) Check3->Solution3 Suboptimal conditions Solution4 Use purer starting materials Check3->Solution4 Conditions seem optimal

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Ethyl 1-Methyl-1H-pyrazole-3-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of ethyl 1-methyl-1H-pyrazole-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

The most frequently cited method for the purification of this compound and similar pyrazole derivatives is flash column chromatography using silica gel.[1][2][3] This technique is effective for removing starting materials, reagents, and byproducts from the synthesis.

Q2: What type of chromatography is recommended for this compound?

Both normal-phase and reverse-phase chromatography can be employed.

  • Normal-Phase Chromatography (NPC): This is the most common approach, typically using silica gel as the stationary phase and a non-polar mobile phase, such as a mixture of hexane and ethyl acetate.[2][4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is suitable for achieving high purity and can be used for both analytical and preparative separations. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[5]

Q3: How can I monitor the progress of the purification?

Thin Layer Chromatography (TLC) is an effective way to monitor the progress of column chromatography.[6][7] Use the same mobile phase for TLC as for the column separation to get an indication of the retention factor (Rf) and separation of your compound from impurities. Visualization can be achieved using a UV lamp or an iodine stain.[7]

Q4: What are the expected impurities from the synthesis of this compound?

Impurities can include unreacted starting materials, residual solvents, and potentially regioisomers depending on the synthetic route. For instance, the cyclocondensation reaction to form the pyrazole ring can sometimes yield isomeric products.[8]

Troubleshooting Guides

Normal-Phase Flash Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation / Overlapping Spots on TLC Inappropriate mobile phase polarity.Adjust the solvent ratio. If spots are too high on the TLC plate (high Rf), decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If spots remain at the baseline (low Rf), increase the polarity (e.g., increase the ethyl acetate content).
Compound is not eluting from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is very polar, consider adding a small amount of methanol to the eluent.
Cracked or channeled silica gel column Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Low product recovery Compound is adsorbing irreversibly to the silica.Consider deactivating the silica gel with a small amount of triethylamine in the mobile phase if your compound is basic. Alternatively, switch to a different stationary phase like alumina.
Product purity is low after chromatography Column was overloaded with crude material.Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
Reverse-Phase HPLC
Problem Possible Cause(s) Troubleshooting Steps
Broad or tailing peaks Silanol interactions with the compound.Add a modifier to the mobile phase, such as a small amount of formic acid or phosphoric acid, to suppress free silanol groups on the stationary phase.[5]
Poor resolution between product and impurity peaks Mobile phase composition is not optimal.Adjust the ratio of acetonitrile to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution.
High backpressure Column blockage or precipitation of the sample.Filter your sample before injection. Ensure your sample is fully dissolved in the mobile phase. If pressure remains high, flush the column.
Inconsistent retention times Changes in mobile phase composition, temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Verify the HPLC pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal-Phase)

This protocol outlines a general procedure for the purification of this compound on a silica gel column.

1. Preparation of the Sample:

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
  • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Loading and Elution:

  • Carefully load the prepared sample onto the top of the column.
  • Begin elution with the low-polarity mobile phase, collecting fractions.
  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recommended Starting Conditions

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 95:5 Hexane:Ethyl Acetate
Final Eluent 70:30 Hexane:Ethyl Acetate
Monitoring TLC with UV visualization (254 nm)
Protocol 2: Purification by Preparative RP-HPLC

This protocol is for high-purity isolation of the target compound.

1. System Preparation:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

2. Sample Preparation:

  • Dissolve the partially purified sample in the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. Injection and Separation:

  • Inject the sample onto the column.
  • Run a gradient elution from a lower to a higher concentration of the organic solvent.
  • Collect fractions based on the UV detector signal corresponding to the peak of interest.

4. Post-Purification:

  • Analyze the collected fractions for purity using analytical HPLC.
  • Combine the pure fractions and remove the organic solvent (acetonitrile) by rotary evaporation.
  • The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to recover the final compound.

Recommended Starting Conditions for RP-HPLC [5]

ParameterValue
Column C18 (e.g., Newcrom R1 or equivalent), 5-10 µm particle size
Mobile Phase A Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient e.g., 10% B to 90% B over 20 minutes
Detection UV at 254 nm or other suitable wavelength
Flow Rate Dependent on column diameter (e.g., 1-5 mL/min for semi-prep)

Visualizations

Caption: Workflow for flash column chromatography purification.

logical_relationship cluster_troubleshooting Troubleshooting Logic Start Poor Separation? Rf_Check Check TLC Rf values Start->Rf_Check High_Rf Rf > 0.5 (Runs too fast) Rf_Check->High_Rf Yes Low_Rf Rf < 0.2 (Sticks to baseline) Rf_Check->Low_Rf No Decrease_Polarity Action: Decrease Mobile Phase Polarity High_Rf->Decrease_Polarity Increase_Polarity Action: Increase Mobile Phase Polarity Low_Rf->Increase_Polarity Good_Separation Achieve Good Separation Decrease_Polarity->Good_Separation Increase_Polarity->Good_Separation

References

Technical Support Center: Optimizing Synthesis of Ethyl 1-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.

Q1: My reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Key areas to investigate include:

  • Purity of Starting Materials: Ensure that the precursor, ethyl 1H-pyrazole-3-carboxylate, and the methylating agent (e.g., dimethyl sulfate, methyl iodide, or dimethyl carbonate) are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification.

  • Base Selection: The choice of base is critical for the deprotonation of the pyrazole nitrogen. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield. If the reaction is sluggish, a stronger base like NaH in an anhydrous solvent might be necessary.

  • Solvent Choice: The solvent should be anhydrous if using moisture-sensitive reagents like NaH. Common solvents include dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF). The solubility of the pyrazole salt in the chosen solvent can affect the reaction's efficiency.

  • Reaction Temperature: The optimal temperature depends on the specific reagents used. While some methylations can proceed at room temperature, others may require heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Incomplete Reaction: If the reaction has not gone to completion, consider increasing the reaction time or temperature. Adding a slight excess of the methylating agent can also drive the reaction forward, but be cautious as this can lead to the formation of quaternary ammonium salts as byproducts.

Q2: I am observing the formation of two different products in my reaction. What are they and how can I favor the desired product?

A2: A common challenge in the synthesis of N-substituted pyrazoles is the formation of regioisomers. When starting from ethyl 1H-pyrazole-3-carboxylate, methylation can occur at either of the two nitrogen atoms, leading to the formation of this compound and ethyl 1-methyl-1H-pyrazole-5-carboxylate.

  • Controlling Regioselectivity: The regioselectivity of the N-methylation is influenced by several factors. In some cases, the use of specific solvents can influence the isomeric ratio. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in similar pyrazole syntheses.[1][2] The nature of the counter-ion of the pyrazole salt and the steric hindrance around the nitrogen atoms can also play a role.

  • Purification: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial for achieving good separation.

Q3: The reaction mixture has turned dark brown/black. Is this normal, and will it affect my product?

A3: Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, particularly when strong bases and elevated temperatures are used. This is often due to the formation of colored impurities from the degradation of starting materials or side reactions. While some discoloration may be unavoidable, extensive darkening can indicate significant decomposition and may lead to a lower yield and more challenging purification.

  • Minimizing Discoloration: To minimize the formation of colored byproducts, consider running the reaction at a lower temperature for a longer period. Ensuring an inert atmosphere (e.g., under nitrogen or argon) can also prevent oxidative side reactions.

  • Purification: Most colored impurities can be removed during workup and purification. Washing the organic extract with a sodium bisulfite solution can sometimes help to decolorize the mixture. Column chromatography is also an effective method for removing these impurities.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Method 1: N-Methylation using Dimethyl Carbonate

This method utilizes a greener methylating agent, dimethyl carbonate.

Step 1: N-Methylation

  • To a reaction vessel, add ethyl 1H-pyrazole-3-carboxylate and dimethyl carbonate.

  • Add a suitable base, such as potassium carbonate.

  • Heat the mixture to a temperature of 100-150°C. The reaction progress should be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

Step 2: Work-up and Purification

  • Filter the reaction mixture to remove the inorganic salts.

  • The filtrate, containing the product and excess dimethyl carbonate, is then subjected to vacuum distillation to remove the dimethyl carbonate.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound. A purity of over 95% and a yield of over 80% can be achieved with this method.[3]

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of a similar pyrazole synthesis, highlighting the importance of optimizing these parameters.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801275
2NaHTHF252460
3K₂CO₃AcetonitrileReflux882
4NaOHWater/Toluene (Phase Transfer)60670
5Dimethyl Carbonate/K₂CO₃Neat1205>80[3]

Note: The data in this table is illustrative and based on typical conditions for N-alkylation of pyrazoles. The specific yield for this compound may vary.

Visualizations

Experimental Workflow for N-Methylation

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Mix Ethyl 1H-pyrazole-3-carboxylate, Dimethyl Carbonate, and Base heat Heat to 100-150°C start->heat monitor Monitor by TLC/GC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Salts cool->filter distill_dmc Vacuum Distill Dimethyl Carbonate filter->distill_dmc purify Vacuum Distill or Column Chromatography distill_dmc->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_purity Purity Issues cluster_conditions Reaction Condition Issues cluster_workup_issues Work-up/Purification Issues start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup impure_sm Impure Starting Materials? check_purity->impure_sm suboptimal Suboptimal Base, Solvent, or Temperature? check_conditions->suboptimal incomplete Incomplete Reaction? check_conditions->incomplete loss Product Loss During Extraction or Purification? check_workup->loss purify_sm Purify/Use Fresh Reagents impure_sm->purify_sm Yes optimize Systematically Vary Conditions (see table) suboptimal->optimize increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp optimize_workup Optimize Extraction pH and Chromatography loss->optimize_workup

References

preventing byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[2]

Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds with a substituted hydrazine.[3] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different intermediates that cyclize to form a mixture of pyrazole regioisomers.[3]

To improve regioselectivity, consider the following:

  • pH Control: Adjusting the pH can influence the initial site of nucleophilic attack by the hydrazine. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially favoring one regioisomer.[4]

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to improve regioselectivity in some cases.[4]

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio.

Q3: My reaction mixture is turning yellow or red, and the final product is difficult to purify. What causes this?

A3: The formation of colored impurities is a common problem, often attributed to the stability of the hydrazine starting material.[1] Phenylhydrazine, in particular, can be prone to oxidation and decomposition, which generates colored byproducts.[1] To mitigate this, consider the following solutions:

  • Use Fresh Reagents: Ensure you are using fresh, high-purity hydrazine. Hydrazine salts, such as phenylhydrazine hydrochloride, may offer greater stability.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of the hydrazine and sensitive intermediates.[1]

Q4: My pyrazole synthesis is resulting in a low yield or incomplete conversion. What are the potential causes and solutions?

A4: Low yield is a common issue that can stem from several factors, including the stability of reagents, suboptimal reaction conditions, or competing side reactions.[1] Potential causes and solutions include:

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.[4][3]

  • Formation of Stable Intermediates: In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final aromatic pyrazole product.[5] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.

  • Reaction Conditions Optimization:

    • Temperature and Time: Systematically vary the reaction temperature and time, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal conditions.[3]

    • Catalyst: The choice of catalyst can significantly impact the reaction rate. Acid catalysts are common in Knorr synthesis.[6]

    • Stoichiometry: Using a slight excess of one reagent (e.g., ~1.2 equivalents of hydrazine) can sometimes improve yields, especially if the other component is the limiting reagent.[1]

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Byproducts

This guide addresses the challenge of controlling regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls.

G cluster_0 Troubleshooting Regioisomer Formation cluster_1 Optimization Strategies cluster_2 Outcome start Unsymmetrical 1,3-Dicarbonyl + Hydrazine Derivative problem Mixture of Regioisomers Observed (e.g., by NMR, LC-MS) start->problem analysis Analyze Reaction Conditions problem->analysis ph Adjust pH (Acidic vs. Neutral/Basic) analysis->ph solvent Change Solvent (e.g., EtOH, TFE, HFIP) analysis->solvent temp Vary Temperature (Kinetic vs. Thermodynamic Control) analysis->temp outcome Improved Regioselectivity: Single Isomer Predominates ph->outcome solvent->outcome temp->outcome

Caption: Workflow for troubleshooting and optimizing regioselectivity in pyrazole synthesis.

Data Presentation: Effect of Solvent on Regioselectivity

The choice of solvent can significantly influence the ratio of regioisomers formed. The data below provides a general trend observed in the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine. Note that specific ratios are highly dependent on the substrates used.

SolventDielectric Constant (ε)General OutcomePredominant Isomer
Ethanol (EtOH)24.5Mixture of isomersOften kinetically favored product
Acetic Acid (AcOH)6.2Can favor one isomer due to acidic conditionsVaries with substrate
2,2,2-Trifluoroethanol (TFE)26.7High regioselectivity often observed[4]Often thermodynamically favored product
Dichloromethane (DCM)9.1Mixture of isomersVaries
Issue 2: Low Reaction Yield and Incomplete Conversion

This guide provides a systematic approach to diagnosing and resolving low yields in pyrazole synthesis.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions cluster_3 Outcome start Low Yield or Incomplete Conversion (Confirmed by TLC/LC-MS) reagents Poor Reagent Quality (Impure/Decomposed) start->reagents conditions Suboptimal Conditions (Temp, Time, Catalyst) start->conditions intermediate Stable Intermediate Formed (e.g., Hydroxylpyrazolidine) start->intermediate sol_reagents Use Fresh/Purified Starting Materials reagents->sol_reagents sol_conditions Optimize Temp, Time, Catalyst & Run Under Inert Atmosphere conditions->sol_conditions sol_intermediate Increase Temperature or Add Dehydrating Agent intermediate->sol_intermediate outcome Improved Yield of Desired Pyrazole sol_reagents->outcome sol_conditions->outcome sol_intermediate->outcome

Caption: A workflow for troubleshooting low pyrazole synthesis yields.[3]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.

G start 1. Dissolve 1,3-Dicarbonyl in Solvent (e.g., EtOH) add_hydrazine 2. Add Hydrazine Derivative (1.0-1.2 eq) start->add_hydrazine add_catalyst 3. Add Acid Catalyst (e.g., AcOH, catalytic) add_hydrazine->add_catalyst react 4. Stir at RT or Reflux (Monitor by TLC/LC-MS) add_catalyst->react workup 5. Aqueous Work-up (e.g., EtOAc/Water) react->workup purify 6. Purify by Column Chromatography workup->purify

References

Technical Support Center: Synthesis of Ethyl 1-Methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 1-methyl-1H-pyrazole-3-carboxylate. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during laboratory-scale experiments and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary routes for synthesizing this compound:

  • Direct Cyclocondensation: This involves the reaction of a suitable four-carbon building block, such as ethyl 3-(dimethylamino)acrylate or a related 1,3-dicarbonyl equivalent, with methylhydrazine. This method constructs the pyrazole ring directly.

  • N-Methylation: This is a two-step process where ethyl 1H-pyrazole-3-carboxylate is first synthesized and then methylated on one of the ring nitrogens. This route separates ring formation from N-alkylation.

Q2: What are the main challenges when scaling up the synthesis?

A2: The primary challenges depend on the chosen synthetic route. For direct cyclocondensation, the main issues are controlling the exothermic reaction with methylhydrazine and ensuring high regioselectivity to favor the desired 1,3-isomer over the 1,5-isomer. For the N-methylation route, challenges include handling potentially hazardous alkylating agents and ensuring complete and selective methylation.

Q3: How can I control the regioselectivity of the cyclocondensation reaction?

A3: Regioselectivity is a significant challenge in pyrazole synthesis. The use of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of the desired isomer in similar reactions.[1] Careful control of the reaction temperature and the rate of addition of methylhydrazine can also influence the isomeric ratio.

Q4: Are there safety concerns with using methylhydrazine at a large scale?

A4: Yes, methylhydrazine is a toxic and potentially explosive compound. The cyclocondensation reaction is often highly exothermic, posing a risk of thermal runaway if not properly managed.[2] Key safety strategies for scale-up include slow, controlled addition of the reagent, ensuring adequate reactor cooling capacity, and using a sufficient volume of solvent to manage the heat of reaction.

Q5: What are safer alternatives to traditional methylating agents like dimethyl sulfate?

A5: For the N-methylation route, dimethyl carbonate is a greener and safer alternative to highly toxic reagents like dimethyl sulfate.[3] It is less hazardous and avoids the formation of toxic byproducts.

Troubleshooting Guides

Route 1: Direct Cyclocondensation
Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Formation of byproducts. 3. Product loss during workup.1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or LC-MS. 2. Optimize reaction conditions (temperature, solvent) to improve selectivity. 3. Optimize extraction and purification procedures.
Poor Regioselectivity (High % of 1,5-isomer) 1. Reaction kinetics favor the undesired isomer. 2. Suboptimal solvent choice.1. Lower the reaction temperature and slow the addition rate of methylhydrazine. 2. Screen alternative solvents, including fluorinated alcohols like TFE or HFIP, which have been shown to improve regioselectivity.[1]
Thermal Runaway/Exotherm Control Issues 1. Addition rate of methylhydrazine is too fast. 2. Inadequate cooling for the reactor scale. 3. Insufficient solvent volume.1. Reduce the addition rate of methylhydrazine significantly. 2. Ensure the reactor's cooling system is sufficient for the scale of the reaction. 3. Increase the solvent volume to better absorb the heat of reaction.
Difficult Purification 1. Presence of closely-related regioisomers. 2. Unreacted starting materials or byproducts.1. Improve regioselectivity during the reaction. Consider chromatography or recrystallization with various solvent systems. 2. Ensure the reaction goes to completion and optimize workup to remove impurities.
Route 2: N-Methylation
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Methylation 1. Insufficient methylating agent. 2. Reaction time is too short or temperature is too low. 3. Ineffective base.1. Use a slight excess of the methylating agent (e.g., dimethyl carbonate). 2. Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS. 3. Ensure a suitable base (e.g., K₂CO₃) is used in sufficient quantity.
Formation of Multiple Products 1. O-alkylation of the ester. 2. Impurities in the starting pyrazole.1. This is generally not a major issue with pyrazole methylation but can be minimized by using milder conditions. 2. Ensure the starting ethyl 1H-pyrazole-3-carboxylate is of high purity.
Handling Hazardous Reagents (if using traditional agents) 1. Toxicity and volatility of reagents like dimethyl sulfate.1. Use a safer alternative such as dimethyl carbonate.[3] 2. If traditional agents are necessary, ensure proper engineering controls (fume hood, closed system) and personal protective equipment are used.
Product Purification 1. Removing excess base and salts. 2. Separating product from unreacted starting material.1. Filter the reaction mixture to remove solid bases and salts. Perform an aqueous wash during workup. 2. Drive the reaction to completion. If necessary, use column chromatography or vacuum distillation for purification.

Data Presentation

Table 1: Comparison of Synthetic Routes for Scale-Up

Parameter Route 1: Direct Cyclocondensation Route 2: N-Methylation
Number of Steps 12
Key Challenge Regioselectivity, Exotherm ControlHandling of Alkylating Agents
Typical Yield 60-85% (can be lower with poor regiocontrol)>80% for methylation step
Safety Concerns High (exothermic reaction with toxic methylhydrazine)Moderate (depends on methylating agent; lower with dimethyl carbonate)
Purification Can be difficult due to regioisomersGenerally straightforward (filtration and extraction)

Experimental Protocols

Protocol 1: Direct Cyclocondensation Route

Objective: To synthesize this compound via cyclocondensation.

Materials:

  • Ethyl 3-(dimethylamino)acrylate

  • Methylhydrazine

  • Ethanol (or 2,2,2-trifluoroethanol for improved regioselectivity)

  • Glacial Acetic Acid (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of ethyl 3-(dimethylamino)acrylate (1 equivalent) in ethanol at 0 °C, add a catalytic amount of glacial acetic acid.

  • Slowly add methylhydrazine (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or vacuum distillation to yield the desired product and separate it from the 1,5-regioisomer.

Protocol 2: N-Methylation Route

Objective: To synthesize this compound by methylating ethyl 1H-pyrazole-3-carboxylate.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • Dimethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, suspend ethyl 1H-pyrazole-3-carboxylate (1 equivalent) and potassium carbonate (1.5 equivalents) in DMF.

  • Add dimethyl carbonate (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Pour the filtrate into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation if necessary.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Direct Cyclocondensation cluster_1 Route 2: N-Methylation A1 Ethyl 3-(dimethylamino)acrylate A3 Ethyl 1-methyl-1H- pyrazole-3-carboxylate (Desired Product) A1->A3 Cyclocondensation A4 Ethyl 1-methyl-1H- pyrazole-5-carboxylate (Regioisomer) A1->A4 Side Reaction A2 Methylhydrazine A2->A3 Cyclocondensation A2->A4 Side Reaction B1 Ethyl 1H-pyrazole- 3-carboxylate B3 Ethyl 1-methyl-1H- pyrazole-3-carboxylate B1->B3 N-Methylation (K2CO3) B2 Dimethyl Carbonate B2->B3 N-Methylation (K2CO3) Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_regio Troubleshooting Regioselectivity cluster_exotherm Troubleshooting Exotherm Start Scale-up Issue Identified Q1 What is the primary issue? Start->Q1 A1 Low Yield Q1->A1 Yield A2 Poor Regioselectivity (Route 1) Q1->A2 Purity A3 Exotherm Control Q1->A3 Safety Y1 Check Reaction Completion (TLC/LC-MS) A1->Y1 R1 Lower Temperature & Slow Reagent Addition A2->R1 E1 Reduce Addition Rate A3->E1 Y2 Increase Time/Temp Y1->Y2 Incomplete Y3 Optimize Workup/ Purification Y1->Y3 Complete End Issue Resolved Y2->End Y3->End R2 Change Solvent (e.g., TFE/HFIP) R1->R2 R2->End E2 Increase Solvent Volume E1->E2 E3 Verify Cooling Capacity E2->E3 E3->End

References

Technical Support Center: Managing Regioselectivity in Unsymmetrical Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for managing regioselectivity in the synthesis of unsymmetrical pyrazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, detailed experimental protocols, and quantitative data to inform your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of unsymmetrical pyrazole synthesis and why is it crucial?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple isomers. In the synthesis of unsymmetrical pyrazoles, this typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] This reaction can lead to two different regioisomeric pyrazoles, which can possess vastly different biological activities, physical properties, and toxicological profiles.[1] Therefore, controlling the regioselectivity to exclusively synthesize the desired isomer is of utmost importance for efficiency and efficacy in drug discovery and development.[1]

Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, directing the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[2]

  • Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups on the dicarbonyl compound enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the substituent on the hydrazine.

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[2][3] Under acidic conditions, the more basic nitrogen of the substituted hydrazine can be protonated, reducing its nucleophilicity and favoring the attack by the other nitrogen atom.[1]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[4]

Q3: How can I characterize the regioisomers to determine the outcome of my reaction?

A3: The most powerful technique for characterizing pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two regioisomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can be particularly decisive.[5] An NOE correlation between the protons of the N-substituent and the protons of the substituent at the C5 position will unambiguously confirm the regiochemistry. Separation of the regioisomers, if formed as a mixture, can often be achieved by silica gel column chromatography.[1]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Probable Cause: The steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction under your current conditions.

  • Solution 1: Change the Solvent. This is often the most effective and straightforward solution. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[4] These solvents can enhance the electrophilicity of one carbonyl group over the other through hydrogen bonding.

  • Solution 2: Adjust the pH. The regioselectivity of the reaction can be pH-dependent.[3] If you are running the reaction under neutral conditions, consider adding a catalytic amount of acid (e.g., acetic acid, HCl). Conversely, if you are using acidic conditions, switching to neutral or slightly basic conditions might favor the other isomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Probable Cause: The intrinsic electronic and/or steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.

  • Solution 1: Employ an Alternative Synthetic Strategy. If modifying the Knorr synthesis conditions does not yield the desired isomer, consider a different approach altogether. 1,3-dipolar cycloaddition reactions between nitrile imines and alkynes, for example, can offer different and often complementary regioselectivity.

  • Solution 2: Substrate Modification. If feasible, modify the 1,3-dicarbonyl substrate to enhance the steric or electronic bias. For instance, introducing a bulky group or a strongly electron-withdrawing group (like a trifluoromethyl group) adjacent to one of the carbonyls can provide excellent control over the regioselectivity.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Probable Cause: The reaction conditions did not provide sufficient regioselectivity.

  • Solution: Chromatographic Separation.

    • Thin Layer Chromatography (TLC) Analysis: First, perform a thorough screening of various solvent systems using TLC to find an eluent that provides the best possible separation of the two regioisomer spots.[1] Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane.

    • Column Chromatography: Once an optimal solvent system is identified, perform column chromatography on silica gel to separate the isomers on a preparative scale.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the quantitative data on the effect of different solvents on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. Regioisomer A refers to the pyrazole with the N-substituent adjacent to R¹, while Regioisomer B has the N-substituent adjacent to R².

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventRegioisomeric Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol15:85[6]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[6]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[6]
1-phenyl-1,3-butanedionePhenylhydrazineEthanolMajor Isomer A[2]
1-phenyl-1,3-butanedionePhenylhydrazineAcetic AcidMajor Isomer B[2]

Experimental Protocols

Protocol 1: Regioselective Knorr Pyrazole Synthesis using Fluorinated Alcohol

This protocol details a general procedure for the Knorr condensation that often favors one regioisomer through the use of a fluorinated alcohol like TFE or HFIP.[4][6]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in TFE or HFIP (3-5 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via [3+2] Cycloaddition

This protocol provides a method for the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, which often proceeds with complete regioselectivity.[7][8]

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Potassium tert-butoxide (2.0 eq)

  • 18-crown-6 (0.1 eq)

  • Pyridine (as solvent)

Procedure:

  • To a solution of the N-alkylated tosylhydrazone (1.0 eq) and terminal alkyne (1.2 eq) in pyridine, add 18-crown-6 (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (2.0 eq) in portions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]

Visualizations

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_pathways Reaction Pathways dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_A Attack at Carbonyl A dicarbonyl->attack_A Pathway A attack_B Attack at Carbonyl B dicarbonyl->attack_B Pathway B hydrazine Substituted Hydrazine hydrazine->attack_A hydrazine->attack_B intermediate_A Intermediate A attack_A->intermediate_A regioisomer_A Regioisomer A intermediate_A->regioisomer_A Cyclization & Dehydration intermediate_B Intermediate B attack_B->intermediate_B regioisomer_B Regioisomer B intermediate_B->regioisomer_B Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to regioisomers.

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) check_solvent Is the solvent a fluorinated alcohol (TFE, HFIP)? start->check_solvent change_solvent Change solvent to TFE or HFIP check_solvent->change_solvent No check_ph Have you tried adjusting the pH? check_solvent->check_ph Yes end Improved Regioselectivity change_solvent->end adjust_ph Add catalytic acid or base check_ph->adjust_ph No consider_alternative Consider alternative synthetic route (e.g., 1,3-dipolar cycloaddition) check_ph->consider_alternative Yes adjust_ph->end consider_alternative->end

Caption: Troubleshooting workflow for poor regioselectivity.

Logical_Relationship start Unsymmetrical Pyrazole Synthesis check_bias Do substrates have strong steric or electronic bias? start->check_bias knorr_standard Standard Knorr Synthesis (e.g., in Ethanol) check_bias->knorr_standard No knorr_modified Modified Knorr Synthesis (TFE/HFIP solvent, pH adjustment) check_bias->knorr_modified Yes check_regioselectivity Is regioselectivity > 95:5? knorr_standard->check_regioselectivity Analyze product mixture check_regioselectivity2 Is regioselectivity > 95:5? knorr_modified->check_regioselectivity2 Analyze product mixture alternative_method Alternative Method (e.g., [3+2] Cycloaddition) check_regioselectivity->knorr_modified No success Desired Regioisomer Obtained check_regioselectivity->success Yes check_regioselectivity2->alternative_method No check_regioselectivity2->success Yes

Caption: Decision guide for selecting a synthetic method.

References

Technical Support Center: Purification Strategies for Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating pyrazole regioisomers?

A1: The most common and effective methods for separating pyrazole regioisomers are silica gel column chromatography, fractional crystallization, and chemical derivatization followed by crystallization. The choice of method depends on the physical properties of the isomers, such as polarity differences and solubility.

Q2: My synthesis reaction produced a mixture of regioisomers. How can I determine the best separation strategy?

A2: The initial step is to perform a thorough analysis of the crude product mixture using Thin Layer Chromatography (TLC) with various solvent systems to assess the polarity difference between the regioisomers. If a good separation is observed on TLC, column chromatography is likely the best approach.[1] If the isomers are solids, their solubility in different solvents should be tested to evaluate the feasibility of fractional crystallization.

Q3: Can I use recrystallization to separate a nearly 1:1 mixture of pyrazole regioisomers?

A3: Fractional recrystallization can be effective if the regioisomers have significantly different solubilities in a particular solvent system.[2] This process may require multiple recrystallization steps to achieve high purity of one isomer.

Q4: Are there methods to purify pyrazoles without using silica gel chromatography?

A4: Yes, alternatives to silica gel chromatography include purification via crystallization of acid addition salts. This involves dissolving the crude pyrazole mixture in a suitable solvent, adding an acid (e.g., HCl, H₂SO₄) to form the salts, and then crystallizing these salts.[3][4] The purified salts can be neutralized to yield the pure pyrazole.

Q5: How can I remove colored impurities from my pyrazole sample?

A5: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[2] However, be aware that activated charcoal may also adsorb some of the desired product, potentially reducing the overall yield.[2]

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of regioisomers (no separation on the column) Inadequate solvent system (polarity is too high or too low).Perform a thorough screening of solvent systems using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane until a good separation of spots is observed.[1]
Overloading the column with the crude sample mixture.Use a higher ratio of silica gel to the crude mixture. Ratios up to 100:1 or 120:1 may be necessary for isomers with very similar Rf values.[5]
Poor peak shape (tailing or fronting) The sample is not dissolving well in the mobile phase.Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Low recovery of the desired product The compound is strongly adsorbing to the silica gel.Deactivate the silica gel with triethylamine or ammonia in methanol before packing the column, especially for basic pyrazole derivatives.
The chosen eluent is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase (gradient elution) to ensure all compounds are eluted from the column.
Crystallization and Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated.Concentrate the solution by boiling off some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
The wrong solvent was chosen.The ideal solvent should dissolve the pyrazole compound when hot but have very low solubility for it when cold.[2]
The product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
Significant impurities are present, depressing the melting point.Further purify the sample by another method, such as column chromatography, before attempting crystallization.
Low yield of recovered crystals. The solution was not cooled sufficiently.Cool the solution in an ice bath to maximize precipitation.
Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the compound.
Crystals are colored or appear impure. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration.[2]
The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Protocol 1: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography

This protocol is a general guideline for separating a mixture of two pyrazole regioisomers.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude pyrazole mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a TLC plate and develop it with various solvent systems of increasing polarity (e.g., starting with 100% hexane and gradually adding ethyl acetate in 5-10% increments).
  • The ideal eluent will show good separation between the two regioisomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.

2. Column Preparation:

  • Prepare a slurry of silica gel in the chosen eluent.
  • Pack a glass column with the slurry, ensuring there are no air bubbles.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

3. Sample Loading and Elution:

  • Dissolve the crude pyrazole mixture in a minimal amount of the eluent.
  • Carefully load the sample onto the top of the silica gel bed.
  • Begin eluting the column with the chosen solvent system, collecting fractions.
  • Monitor the fractions by TLC to determine which fractions contain the pure regioisomers.

4. Isolation of Pure Regioisomers:

  • Combine the fractions containing each pure regioisomer.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrazole regioisomers.

Protocol 2: Purification of Pyrazoles via Acid Salt Crystallization

This method is adapted from a patented procedure for pyrazole purification.[4][6]

1. Dissolution:

  • Dissolve the crude pyrazole mixture in a suitable organic solvent such as acetone, ethanol, or isopropanol.[4] The solution can be heated to ensure complete dissolution.

2. Acid Addition:

  • To the pyrazole solution, add at least an equimolar amount of an inorganic mineral acid (e.g., concentrated HCl) or an organic acid.

3. Crystallization:

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to promote the crystallization of the pyrazole acid addition salt.

4. Isolation and Neutralization:

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
  • To recover the free pyrazole, dissolve the salt in water and neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).
  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified pyrazole.

Quantitative Data

Table 1: Examples of Solvent Systems for Chromatographic Separation of Pyrazole Regioisomers

Regioisomer Mixture Stationary Phase Eluent Outcome Reference
1,3,5-substituted pyrazole regioisomersSilica GelEthyl AcetateSuccessful separation of two regioisomers.[1][7]
1,3,5-triphenyl-1H-pyrazole regioisomersSilica GelHexane/Ethyl Acetate (19:1)Purification of the desired regioisomer.[8]
N-methyl pyrazole isomersSilica GelNot specifiedSeparation of 30:70 mixture of regioisomers.[9]
Fluorinated N-methylpyrazolesSilica GelNot specifiedSeparation of a 1:1.8 mixture of a pyrazole and its hydrated precursor.[10]

Visualizations

Purification_Strategy_Decision_Tree Decision Tree for Pyrazole Regioisomer Purification start Crude Mixture of Pyrazole Regioisomers tlc Perform TLC Analysis with various solvent systems start->tlc separation_check Good separation on TLC? tlc->separation_check solubility_check Are isomers solid with different solubilities? separation_check->solubility_check No chromatography Use Silica Gel Column Chromatography separation_check->chromatography Yes fractional_crystallization Attempt Fractional Crystallization solubility_check->fractional_crystallization Yes derivatization Consider Purification via Acid Salt Crystallization solubility_check->derivatization No end_purified Purified Regioisomers chromatography->end_purified fractional_crystallization->end_purified derivatization->end_purified

Caption: Decision tree for selecting a pyrazole regioisomer purification strategy.

Column_Chromatography_Workflow Workflow for Separation by Column Chromatography start Start: Mixture of Regioisomers select_solvent 1. Select Eluent (based on TLC) start->select_solvent prepare_column 2. Prepare Silica Gel Column select_solvent->prepare_column load_sample 3. Load Sample prepare_column->load_sample elute 4. Elute with Solvent System load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions monitor_fractions 6. Monitor Fractions (by TLC) collect_fractions->monitor_fractions combine_fractions 7. Combine Pure Fractions monitor_fractions->combine_fractions evaporate 8. Evaporate Solvent combine_fractions->evaporate end End: Purified Regioisomers evaporate->end

Caption: Experimental workflow for pyrazole regioisomer separation by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Ethyl and Methyl 1-methyl-1H-pyrazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazole Carboxylates

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The pyrazole ring system is a core component of several approved drugs. The introduction of a carboxylate group at the 3-position of the pyrazole ring, as seen in the title compounds, provides a key site for interaction with biological targets and a handle for further chemical modification.

General Biological Activities of Related Pyrazole Derivatives

Research on various substituted pyrazole carboxylates has revealed a range of biological activities, including:

  • Anticancer Activity: Many pyrazole derivatives have been investigated for their potential to inhibit cancer cell growth. Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

  • Anti-inflammatory Activity: The pyrazole scaffold is famously found in the selective COX-2 inhibitor celecoxib. Many other pyrazole derivatives have been shown to possess anti-inflammatory properties through various mechanisms.

  • Antimicrobial Activity: Certain pyrazole compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting their potential as novel anti-infective agents.

  • Antidiabetic Activity: Some pyrazole derivatives have been explored for their potential to manage diabetes, for instance, by inhibiting enzymes like α-glucosidase.

Comparative Analysis: Ethyl vs. Methyl Ester

The key structural difference between ethyl 1-methyl-1H-pyrazole-3-carboxylate and mthis compound lies in the ester group: an ethyl (-CH₂CH₃) versus a methyl (-CH₃) group. While seemingly minor, this variation can influence the compound's physicochemical properties and, consequently, its biological activity.

Pharmacokinetic Considerations:

  • Lipophilicity: The ethyl ester is slightly more lipophilic (fat-soluble) than the methyl ester. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can sometimes lead to better cell membrane permeability but may also result in increased metabolic breakdown.

  • Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes in the body, which would convert the compound to its corresponding carboxylic acid. The rate of this hydrolysis can differ between ethyl and methyl esters, potentially leading to different pharmacokinetic profiles and durations of action.

Pharmacodynamic Considerations:

  • Target Binding: The size and shape of the ester group can influence how the molecule fits into the binding site of a biological target (e.g., an enzyme or receptor). The slightly larger ethyl group might provide a better or worse fit compared to the methyl group, depending on the specific topology of the binding pocket.

Without direct experimental data comparing the two specific compounds, it is not possible to definitively state which would be more active for a particular biological target. The optimal choice would likely be context-dependent and would require experimental validation.

Data Presentation

As no direct quantitative data for a side-by-side comparison of the two title compounds was found in the public literature, a data table cannot be populated at this time. The following table is a template that researchers could use to summarize their own experimental findings when comparing these two molecules.

Biological ActivityAssay TypeTargetThis compound (IC₅₀/EC₅₀)Mthis compound (IC₅₀/EC₅₀)Reference
AnticancerMTT Assaye.g., A549 cellsData not availableData not available
Anti-inflammatoryCOX-2 InhibitionCOX-2 EnzymeData not availableData not available
AntimicrobialMIC Determinatione.g., E. coliData not availableData not available

Experimental Protocols

Below are detailed methodologies for key experiments that can be used to evaluate and compare the biological activities of ethyl and methyl 1-methyl-1H-pyrazole-3-carboxylates.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol is used to assess the cytotoxic (cell-killing) effects of the compounds on a cancer cell line.

1. Cell Culture and Seeding:

  • Culture a human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
  • Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
  • Incubate the plates for 24 hours to allow the cells to attach.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (ethyl and mthis compound) in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
  • Incubate the plates for 48 to 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plates for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Anti-inflammatory Activity - COX-2 Inhibition Assay

This protocol measures the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.

1. Reagents and Materials:

  • COX-2 enzyme (human or ovine)
  • Arachidonic acid (substrate)
  • Heme (cofactor)
  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
  • Test compounds and a known COX-2 inhibitor (e.g., celecoxib)
  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme in a 96-well plate.
  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (celecoxib).
  • Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
  • Initiate the enzymatic reaction by adding arachidonic acid to each well.
  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).
  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

3. PGE₂ Quantification:

  • The product of the COX-2 reaction, PGE₂, is then quantified using a competitive EIA kit according to the manufacturer's instructions.
  • Briefly, the samples are added to a plate pre-coated with an antibody, along with a fixed amount of horseradish peroxidase (HRP)-labeled PGE₂.
  • After incubation and washing, a substrate for HRP is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.

4. Data Analysis:

  • Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control.
  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate a typical experimental workflow and a simplified signaling pathway relevant to the biological activities discussed.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Ethyl & Methyl Esters) treatment Cell Treatment compound_prep->treatment cell_culture Cell Culture (e.g., A549) cell_culture->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for determining the anticancer activity of pyrazole derivatives using the MTT assay.

cox2_pathway inflammatory_stimuli Inflammatory Stimuli pla2 PLA2 inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins converts to inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole_inhibitor Pyrazole Carboxylate (Potential Inhibitor) pyrazole_inhibitor->cox2 Inhibits

Caption: Simplified signaling pathway of COX-2 in inflammation and potential inhibition by pyrazole carboxylates.

Conclusion

While a definitive, data-driven comparison of the biological activity of this compound and mthis compound is currently lacking in the scientific literature, this guide provides a framework for researchers to conduct their own comparative studies. The provided experimental protocols for anticancer and anti-inflammatory assays are robust methods to generate the necessary quantitative data. The subtle structural difference between the ethyl and methyl esters warrants investigation, as it could lead to significant differences in their pharmacokinetic and pharmacodynamic properties, ultimately influencing their therapeutic potential. Further research is encouraged to elucidate the specific activities of these compounds and to contribute valuable data to the field of medicinal chemistry.

comparison of pyrazole synthesis methods efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrazole Synthesis Methods

The synthesis of pyrazole and its derivatives is a cornerstone of medicinal and agrochemical research, owing to the broad spectrum of biological activities these heterocyclic compounds exhibit.[1][2] The efficiency of synthetic methods is paramount, directly impacting yield, purity, cost-effectiveness, and scalability. This guide provides an objective comparison of prominent pyrazole synthesis methodologies, supported by experimental data and detailed protocols.

Efficiency and Yield Comparison

The choice of synthetic route can significantly influence the outcome of pyrazole formation. Modern techniques often focus on improving yields, reducing reaction times, and simplifying work-up procedures. One-pot, multi-component reactions and microwave-assisted synthesis have emerged as highly efficient alternatives to traditional methods.[1][3][4]

The following table summarizes quantitative data from various reported methods, offering a clear comparison of their efficiency.

Synthesis MethodStarting MaterialsKey Reaction ConditionsYield (%)Reaction TimeReference
Knorr Synthesis β-Ketoester (e.g., Ethyl benzoylacetate), Hydrazine Hydrate1-Propanol, Acetic Acid (cat.), ~100°C~79%1 hour[5][6]
One-Pot, Three-Component Ketones, Aldehydes, Hydrazine MonohydrochlorideDMSO, O₂, HeatUp to 95%Not specified[7]
One-Pot, Two-Component Acetophenones, Aryl HydrazonesEtOH, DMSO, I₂ (cat.), HCl (cat.), Reflux66 - 86%10 - 16 hours[8]
Microwave-Assisted (Solvent-Free) Ethyl Acetoacetate, Hydrazine, AldehydeMicrowave Irradiation (420 W)51 - 98%10 minutes[9]
Microwave-Assisted Chalcones, Semicarbazide HydrochloridePyridine, MeOH/H₂O, Microwave (100 W), 70°C82 - 96%4 minutes[10]
Conventional vs. Microwave Pyrazole Intermediate, BenzohydrazidesConventional: Reflux, 7-9 hoursMicrowave: 9-10 minutesConventional: Lower YieldMicrowave: 79-92%7-9 hours vs. 9-10 min[11]

Key Synthesis Pathways and Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the core differences between these methodologies. The following diagrams illustrate the logical flow of the Knorr synthesis, a multi-component reaction, and a comparison of conventional versus microwave-assisted approaches.

Knorr_Pyrazole_Synthesis start1 1,3-Dicarbonyl (e.g., β-Ketoester) intermediate1 Condensation to form Hydrazone Intermediate start1->intermediate1 start2 Hydrazine Derivative start2->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Loss of H₂O product Pyrazole Product intermediate2->product Dehydration & Aromatization

Caption: Workflow of the Knorr Pyrazole Synthesis.

One_Pot_Synthesis reactant1 Ketone one_pot One-Pot Reaction Vessel (Catalyst, Solvent, Heat) reactant1->one_pot reactant2 Aldehyde reactant2->one_pot reactant3 Hydrazine reactant3->one_pot intermediate In situ formation of Pyrazoline Intermediate one_pot->intermediate oxidation In situ Oxidation intermediate->oxidation product Substituted Pyrazole oxidation->product

Caption: Multi-component one-pot pyrazole synthesis.

Conventional_vs_Microwave cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis a1 Mix Reactants + Solvent a2 Reflux / Heat a1->a2 7 - 9 hours a3 Work-up & Purification a2->a3 end_node Pyrazole Product a3->end_node b1 Mix Reactants (Solvent-free optional) b2 Microwave Irradiation b1->b2 4 - 10 minutes b3 Work-up & Purification b2->b3 b3->end_node start_node Start start_node->a1 start_node->b1

Caption: Workflow comparison: Conventional vs. Microwave.

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating and implementing a synthesis strategy. The following protocols are representative of the key methods discussed.

Knorr Pyrazole Synthesis

This protocol is adapted from the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a classic variation of the Knorr reaction.[5]

  • Reactants:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops, catalyst)

  • Procedure:

    • Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction with stirring on a hot plate at approximately 100°C for 1 hour.[5]

    • Monitor the reaction completion by Thin Layer Chromatography (TLC), using the ketoester as the starting material reference.

    • Once the starting material is consumed, add 10 mL of water to the hot, stirring reaction mixture.

    • Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring.

    • Filter the resulting precipitate using a Buchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[5]

One-Pot, Three-Component Synthesis

This metal-free, one-pot method provides an efficient route to 3,4,5-trisubstituted pyrazoles from simple starting materials.[7]

  • Reactants:

    • Ketone (e.g., Acetophenone, 1.0 mmol)

    • Aldehyde (e.g., Benzaldehyde, 1.2 mmol)

    • Hydrazine monohydrochloride (1.5 mmol)

    • Dimethyl sulfoxide (DMSO, 2.0 mL)

  • Procedure:

    • To a solution of the ketone and aldehyde in DMSO, add hydrazine monohydrochloride.

    • Stir the mixture at room temperature for 1 hour to form the pyrazoline intermediate.

    • Heat the reaction mixture to 100°C under an oxygen atmosphere (using a balloon is sufficient).

    • Maintain heating and stirring for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the desired pyrazole.[7]

Microwave-Assisted Solvent-Free Synthesis

This protocol outlines an efficient, one-pot generation of pyrazolone derivatives under microwave irradiation without a solvent, highlighting the advantages of green chemistry.[9]

  • Reactants:

    • Ethyl acetoacetate (0.36 mmol)

    • Substituted hydrazine (0.3 mmol)

    • Aromatic aldehyde (0.3 mmol)

  • Procedure:

    • Place a mixture of ethyl acetoacetate, the desired hydrazine, and the desired aldehyde into a microwave-transparent vessel.

    • Irradiate the mixture in a microwave reactor at 420 W for 10 minutes.[9]

    • Monitor the reaction progress using TLC.

    • After completion, allow the reaction vessel to cool to room temperature.

    • Triturate the resulting solid with ethyl acetate and collect the product by suction filtration.[9] This often yields a pure product without the need for column chromatography.[7]

References

A Comparative Analysis of the Biological Activity of Ethyl 1-Methyl-1H-Pyrazole-3-Carboxylate and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of ethyl 1-methyl-1H-pyrazole-3-carboxylate and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. The information presented herein is intended to inform researchers on the potential anti-inflammatory properties of simple pyrazole esters in relation to a clinically relevant COX-2 inhibitor.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] A prominent example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation.[4] This guide focuses on a comparative analysis of celecoxib with a simpler, related structure, this compound.

Due to the limited publicly available biological data for this compound, this comparison utilizes data from structurally similar compounds, specifically ethyl 5-(substituted)-1H-pyrazole-3-carboxylates, to infer potential activity. This assumption is made to provide a foundational comparison for researchers interested in the anti-inflammatory potential of this class of molecules.

Mechanism of Action

Celecoxib: The anti-inflammatory, analgesic, and antipyretic effects of celecoxib are mediated by its selective inhibition of the COX-2 enzyme.[4] The COX enzyme exists in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a key role in the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

This compound (and related esters): The precise mechanism of action for this compound in inflammation has not been extensively elucidated in publicly available literature. However, based on the known activities of other pyrazole derivatives, it is hypothesized that its anti-inflammatory effects, if any, could also involve the inhibition of the COX pathway. Many pyrazole-containing compounds have been investigated as COX inhibitors.[5] The degree of potency and selectivity for COX-1 versus COX-2 would depend on the specific substitutions on the pyrazole ring.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for the in vivo anti-inflammatory activity of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives and the in vitro COX-1/COX-2 inhibitory activity of celecoxib.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)Time (hours)% Inhibition of EdemaReference
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate501, 2, 3, 433.1, 35.8, 41.2, 43.5[6]
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate501, 2, 3, 434.2, 37.1, 42.8, 45.1[6]
Indomethacin (Reference)101, 2, 3, 440.2, 43.5, 48.1, 51.2[6]

Note: Data for this compound is not available. The data presented is for structurally similar compounds to provide a potential indication of activity.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Celecoxib

EnzymeIC₅₀ (µM)Reference
COX-1~7.6 - 8.2[5]
COX-2~0.04 - 0.3[5]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds in acute inflammation.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Groups: Animals are divided into a control group, a reference standard group (e.g., indomethacin), and test groups for the compound of interest at various doses.

  • Compound Administration: The test compound, reference drug, or vehicle (for the control group) is administered orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 1 hour) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[4]

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This in vitro assay determines the potency and selectivity of a compound to inhibit the COX-1 and COX-2 enzymes.

Principle: The assay measures the activity of purified COX-1 and COX-2 enzymes in the presence of varying concentrations of the test compound. The enzymatic activity is typically determined by measuring the production of prostaglandins (e.g., PGE₂) from the substrate, arachidonic acid.

Procedure (Example using an Enzyme Immunoassay Kit):

  • Reagents: Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), reaction buffer, and an enzyme immunoassay (EIA) kit for prostaglandin detection.

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the reaction buffer.

  • Inhibitor Incubation: A range of concentrations of the test compound (and a reference inhibitor like celecoxib) are pre-incubated with the enzyme solution in a 96-well plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid to each well.

  • Termination of Reaction: After a set incubation period, the reaction is stopped by the addition of a quenching agent (e.g., a strong acid).

  • Quantification of Prostaglandin: The concentration of the prostaglandin product (e.g., PGE₂) in each well is determined using an EIA according to the manufacturer's protocol. This typically involves a competitive binding assay where the prostaglandin in the sample competes with a fixed amount of a labeled prostaglandin for a limited number of antibody binding sites.

  • Calculation of IC₅₀: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

COX_Signaling_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection_Platelet_Function GI Protection, Platelet Function Prostaglandins_Thromboxanes_Physiological->GI_Protection_Platelet_Function Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Celecoxib Celecoxib Celecoxib->COX2 Non_Selective_NSAIDs Non-Selective NSAIDs Non_Selective_NSAIDs->COX1 Non_Selective_NSAIDs->COX2

Caption: COX Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_Preparation Preparation cluster_Procedure Procedure cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Compound_Administration Compound/Vehicle Administration (p.o. or i.p.) Grouping->Compound_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Collection Data Collection (0, 1, 2, 3, 4 hours) Paw_Volume_Measurement->Data_Collection Calculation Calculate % Inhibition of Edema Data_Collection->Calculation Comparison Compare with Control and Standard Calculation->Comparison

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

Celecoxib is a well-characterized selective COX-2 inhibitor with potent anti-inflammatory activity. While direct biological data for this compound is scarce, studies on structurally similar ethyl 5-(substituted)-1H-pyrazole-3-carboxylates demonstrate moderate in vivo anti-inflammatory effects.[6] This suggests that the basic pyrazole-3-carboxylate scaffold may possess intrinsic anti-inflammatory properties, although likely less potent than highly optimized drugs like celecoxib. Further investigation, including in vitro COX-1/COX-2 inhibition assays and a broader range of in vivo models, is necessary to fully elucidate the biological activity profile of this compound and its potential as a lead compound for the development of new anti-inflammatory agents.

References

A Comparative Guide to Pyrazole Carboxylate Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel pyrazole carboxylate derivatives against the established non-steroidal anti-inflammatory drug (NSAID) Celecoxib. The focus is on their efficacy as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in the development of anti-inflammatory agents with improved gastrointestinal safety profiles. Pyrazole-based compounds are a cornerstone in medicinal chemistry, forming the scaffold for numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the analgesic Difenamizole.[1][2] Their structural versatility allows for fine-tuning of pharmacological activity, leading to the discovery of potent and selective therapeutic agents.[3][4]

Comparative Analysis of COX-2 Inhibition

The development of selective COX-2 inhibitors is a critical strategy to mitigate the gastric side effects associated with non-selective NSAIDs, which also inhibit the homeostatic COX-1 enzyme.[5] The following table summarizes the in vitro and in vivo performance of several novel diaryl/triaryl substituted pyrazole ester derivatives compared to Celecoxib and the non-acidic analogue Lonazolac.

Table 1: Comparative Performance of Pyrazole Derivatives as COX Inhibitors

Compound COX-1 IC₅₀ (μM)¹ COX-2 IC₅₀ (μM)¹ COX-2 Selectivity Index (SI)² In vivo Anti-inflammatory Activity ED₅₀ (mg/kg)³
Derivative 15c 2.8 0.059 47.45 8.22
Derivative 15d 3.5 0.061 57.37 12.36
Derivative 15h 9.7 0.098 98.71 21.15
Derivative 19d 2.5 0.088 28.56 31.22
Celecoxib 3.0 0.22 13.65 40.39
Lonazolac 0.15 3.5 0.04 Not Reported

Data sourced from a study on novel pyrazole carboxylate derivatives as lonazolac bioisosteres.[6] ¹IC₅₀: The half-maximal inhibitory concentration. A lower value indicates higher potency. ²Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2. ³ED₅₀: The median effective dose required to produce a therapeutic effect in 50% of the population in the carrageenan-induced paw edema model. A lower value indicates higher potency.

The data clearly indicates that derivatives 15c, 15d, 15h, and 19d exhibit significantly higher potency and selectivity for COX-2 inhibition compared to the reference drug Celecoxib.[6] Notably, their in vivo anti-inflammatory activity is also substantially more potent, as shown by their lower ED₅₀ values.[6] Further mechanistic studies showed these compounds effectively inhibited the production of pro-inflammatory cytokines TNF-α and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages, with potencies comparable or superior to Celecoxib.[6]

Visualizing Mechanisms and Workflows

COX-2 Inflammatory Pathway

The diagram below illustrates the signaling pathway leading to inflammation and pain, which is mediated by the COX-2 enzyme. Cellular stimuli, such as cytokines and growth factors, trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH₂), a precursor for various pro-inflammatory prostaglandins like PGE₂. Selective COX-2 inhibitors, such as the featured pyrazole derivatives, block this step, thereby reducing inflammation and pain.[5][7]

COX2_Pathway cluster_0 Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH₂) COX2->PGH2 Catalyzes PGE2 Prostaglandins (e.g., PGE₂) Thromboxanes PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Mediates Inhibitor Pyrazole Carboxylate (COX-2 Inhibitor) Inhibitor->COX2 Inhibits

Figure 1: Simplified COX-2 signaling pathway in inflammation.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay

The in vivo anti-inflammatory activity of the pyrazole derivatives was evaluated using the carrageenan-induced rat paw edema model, a standard and widely used assay. The workflow for this experiment is outlined below.

Edema_Workflow start Start: Acclimatize Rats grouping Divide rats into groups: - Vehicle Control - Reference Drug (Celecoxib) - Test Compounds start->grouping fasting Fast animals overnight (water ad libitum) grouping->fasting dosing Administer test compounds or vehicle orally (p.o.) fasting->dosing wait Wait for 1 hour (drug absorption period) dosing->wait measure0 Measure initial paw volume (t=0) using a plethysmometer wait->measure0 induction Inject 0.1 mL of 1% Carrageenan sub-plantarly into the right hind paw measure0->induction measure_t Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan induction->measure_t calculate Calculate % inhibition of edema: ((Vc - Vt) / Vc) * 100 measure_t->calculate end End: Analyze Data calculate->end

Figure 2: Workflow for the in vivo anti-inflammatory assay.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the two COX isoforms.

  • Objective: To measure the IC₅₀ values of the test compounds for ovine COX-1 and human recombinant COX-2.

  • Methodology: A colorimetric COX inhibitor screening assay is typically used.

    • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme (COX-1 or COX-2) and heme for a short period (e.g., 10 minutes) at room temperature.

    • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

    • Prostaglandin Measurement: The reaction is incubated for a specified time (e.g., 2 minutes) at 37°C. The amount of prostaglandin F2α (PGF2α) produced is quantified using a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and measuring the absorbance at a specific wavelength (e.g., 590 nm).

    • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[8][9]

  • Objective: To assess the in vivo anti-inflammatory effect of the test compounds by measuring the reduction of carrageenan-induced paw edema in rats.

  • Methodology:

    • Animals: Wistar albino rats of either sex (typically 150-200g) are used. They are acclimatized to laboratory conditions and fasted overnight before the experiment.

    • Grouping and Dosing: Animals are divided into groups (n=6). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The reference group receives a standard drug like Celecoxib or Indomethacin. The test groups receive the pyrazole derivatives at various doses, typically administered orally.

    • Edema Induction: One hour after drug administration, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline into the right hind paw of each rat.

    • Measurement: The paw volume is measured immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.

    • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the drug-treated group. The ED₅₀ value is then calculated from the dose-response data.

References

Validating the Structure of Ethyl 1-methyl-1H-pyrazole-3-carboxylate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data used to validate the structure of ethyl 1-methyl-1H-pyrazole-3-carboxylate against its constitutional isomer, ethyl 5-methyl-1H-pyrazole-3-carboxylate. The correct assignment of the methyl group on the pyrazole ring is critical in drug discovery and development, as even minor structural variations can significantly impact pharmacological activity. This document outlines the key spectroscopic differences and provides detailed experimental protocols to aid in the unambiguous structural elucidation of these pyrazole derivatives.

Spectroscopic Data Comparison

The primary methods for distinguishing between this compound and its isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The key distinguishing features in the spectra are summarized below.

Spectroscopic TechniqueParameterThis compound (Predicted)Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Experimental)[1]
¹H NMR Chemical Shift (δ) of pyrazole ring proton (H4)~6.7-6.9 ppm~6.1-6.3 ppm
Chemical Shift (δ) of N-CH₃ protons~3.9-4.1 ppm-
Chemical Shift (δ) of C-CH₃ protons-~2.3-2.5 ppm
¹³C NMR Chemical Shift (δ) of pyrazole C4~110-112 ppm~107-109 ppm
Chemical Shift (δ) of N-CH₃ carbon~39-41 ppm-
Chemical Shift (δ) of C-CH₃ carbon-~13-15 ppm
Mass Spec. Molecular Ion (m/z)154.0742154.0742
Key Fragmentation PatternPresence of fragments indicating loss of ethyl ester group and subsequent fragmentation of the N-methylated pyrazole ring.Presence of fragments indicating loss of the ethyl ester group and subsequent fragmentation of the C-methylated pyrazole ring.
IR Spec. C=O Stretch (ester)~1710-1730 cm⁻¹~1710-1730 cm⁻¹
C-H Stretch (N-CH₃)~2940-2960 cm⁻¹-
C-H Stretch (Aromatic)~3100-3150 cm⁻¹~3100-3150 cm⁻¹

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided to ensure reproducible and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the unambiguous assignment of proton and carbon signals, which is critical for differentiating between the N-methyl and C-methyl isomers.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Accurately weigh 5-10 mg of the pyrazole carboxylate sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 30° pulse

  • Spectral Width: 0-12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (signal-to-noise dependent)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to confirm the connectivity of the atoms.

Instrumentation:

  • Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

EI-MS Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400

ESI-MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

  • Mass Range: m/z 50-500

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the ester carbonyl group and to distinguish the N-methyl C-H stretch from other C-H vibrations.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for the validation of the structure of this compound.

structure_validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion synthesis Synthesize Putative This compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr interpretation Analyze & Interpret Spectra ms->interpretation ir->interpretation nmr->interpretation comparison Compare with Data of Isomers (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) interpretation->comparison confirmation Confirm Structure of This compound comparison->confirmation

A logical workflow for the structural validation of this compound.

This guide provides a framework for the definitive structural validation of this compound. By carefully comparing the experimental data with that of its known isomers and following standardized analytical protocols, researchers can ensure the correct identification of this important chemical entity.

References

A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in treating a variety of diseases, particularly cancer.[1][2][3][4] This guide provides a comparative analysis of the efficacy of several pyrazole-based kinase inhibitors against key kinase targets, supported by experimental data and detailed methodologies for essential assays.

I. Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

The inhibitory activity of pyrazole-based compounds varies significantly across different kinase families and even among isoforms within the same family. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of selected pyrazole-based inhibitors against key kinase targets. Lower values indicate higher potency.

Table 1: Aurora Kinase Inhibitors
CompoundTargetIC50 (nM)Cell Line/Assay ConditionsReference
Barasertib (AZD1152)Aurora B0.37Cell-free assay[5]
Compound 6Aurora A160Cell-free assay[5]
Compound 7Aurora A28.9Cell-free assay[5]
Aurora B2.2Cell-free assay[5]
Compound P-6Aurora A110In vitro kinase assay[6]
Table 2: Akt (Protein Kinase B) Inhibitors
CompoundTargetIC50 (nM)Ki (nM)Reference
AfuresertibAkt11.30.08[4]
Uprosertib (GSK2141795)Akt118-[5]
Compound 1Akt161-[5]
AT-7867Akt--[5]
Table 3: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
CompoundTargetIC50 (µM)Cell LineReference
Compound 3iVEGFR-20.00893In vitro assay[3]
Sorafenib (Reference)VEGFR-20.03In vitro assay[3]
AxitinibVEGFR--
Compound 3fVEGFR-20.102In vitro assay[7]
Compound 6bVEGFR-20.2In vitro assay[1]
Table 4: Janus Kinase (JAK) Inhibitors
CompoundTargetIC50 (nM)Reference
RuxolitinibJAK1, JAK2~3[8]
JAK3~430[8]
Compound 3fJAK13.4[9][10]
JAK22.2[9][10]
JAK33.5[9][10]
TK4gJAK212.61[11]
JAK315.80[11]
Table 5: Cyclin-Dependent Kinase (CDK) Inhibitors
CompoundTargetIC50 (nM)Ki (nM)Reference
AT7519CDK1210-[12]
CDK247-[12]
CDK4100-[12]
CDK513-[12]
CDK9<10-[12]
Compound 15CDK2-5
Compound 17CDK20.29-[7]
Compound 9CDK2/cyclin A2960-[2]
Compound 7dCDK2/cyclin A21470-[2]
Compound 6CDK2460-[8]

II. Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of kinase inhibitor efficacy.

A. In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (pyrazole-based inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In a multiwell plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

B. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of kinase inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds (pyrazole-based inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well tissue culture plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

C. Western Blot Analysis for Downstream Signaling

This technique is used to determine the effect of kinase inhibitors on the phosphorylation status of downstream target proteins in a signaling pathway.

Materials:

  • Cancer cell line of interest

  • Test compounds (pyrazole-based inhibitors)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor at various concentrations and time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt) to confirm equal protein loading.

  • Densitometry: Quantify the band intensities to determine the change in protein phosphorylation.

III. Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action of kinase inhibitors and the experimental design.

G cluster_0 Kinase Inhibitor Efficacy Workflow A Pyrazole-based Inhibitor Library B In Vitro Kinase Assay (e.g., ADP-Glo) A->B C Determine IC50/Ki Values B->C D Cell-Based Assays C->D E Cell Viability Assay (e.g., MTT) D->E F Western Blot Analysis (Downstream Targets) D->F G Lead Compound Identification E->G F->G

Caption: Experimental workflow for evaluating pyrazole-based kinase inhibitors.

G cluster_1 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Afuresertib Afuresertib (Pyrazole Inhibitor) Afuresertib->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway with pyrazole inhibitor action.

G cluster_2 JAK/STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK inhibits

Caption: Overview of the JAK/STAT signaling pathway and Ruxolitinib inhibition.

References

A Comparative Guide to Catalysts in Pyrazole Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of various catalytic systems for the synthesis of pyrazoles, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to guide researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals due to its diverse biological activities.[1][2] The efficient synthesis of pyrazole derivatives is therefore of paramount importance. This guide provides a comparative analysis of different catalysts employed in pyrazole synthesis, focusing on their performance, substrate scope, and environmental impact. The information is curated to assist researchers in making informed decisions for their specific synthetic needs.

Catalytic Systems: A Comparative Overview

The synthesis of pyrazoles has evolved significantly, with a major focus on the development of efficient and environmentally benign catalytic systems. These can be broadly categorized into homogeneous, heterogeneous, and nanocatalysts, each with distinct advantages and limitations.

Homogeneous catalysts , such as mineral acids and metal complexes, have been traditionally used in reactions like the Knorr pyrazole synthesis.[3][4] While often highly active and selective, they pose challenges in separation from the reaction mixture, leading to potential product contamination and catalyst loss, which is a significant drawback in pharmaceutical manufacturing.[5][6]

Heterogeneous catalysts , in contrast, are in a different phase from the reaction mixture, allowing for easy separation and recycling, which aligns with the principles of green chemistry.[5][7] This category includes a wide range of materials such as metal oxides, supported metals, and functionalized polymers.[8] Their stability and reusability make them economically and environmentally attractive for large-scale synthesis.

Nanocatalysts represent a more recent and exciting frontier in catalysis.[9][10][11] Their high surface-area-to-volume ratio often translates to superior catalytic activity and selectivity compared to their bulk counterparts.[7] Nanocatalysts can be designed to be magnetically separable, further simplifying work-up procedures.[10]

The following table summarizes the performance of various catalysts in pyrazole synthesis, compiled from recent literature.

Catalyst TypeCatalystReaction TypeSubstratesSolventTemp. (°C)Time (h)Yield (%)Catalyst LoadingReusabilityReference
Green Catalyst Ammonium ChlorideKnorr SynthesisAcetyl acetone, Hydrazine hydrateEthanolReflux--Catalytic-[3]
Heterogeneous Nano-ZnOCondensationPhenylhydrazine, Ethyl acetoacetateWater--95--
Heterogeneous Nickel-basedOne-potAcetophenone, Hydrazine, BenzaldehydeEthanolRT3Good to Excellent10 mol%-[12]
Homogeneous Sc(OTf)₃Lewis acid mediatedPerfluoroacetyl diazoester, Ketones---97--[13]
Homogeneous CuClOxidative CouplingPhenylhydrazone, MaleimideDMSO80-86--[13]
Nanocatalyst Fe₃O₄/GO@melamine-ZnOFour-componentBenzaldehyde, Ethylacetoacetate, Malononitrile, Hydrazine hydrate-RT-89-96-8 times[10]
Nanocatalyst Nanosized MgOFour-componentAldehydes, Hydrazine, Malononitrile, 3-oxopropanoateWaterRT20 min88-9750 mg-
Homogeneous IodineCascade reactionN,N-dimethyl enaminones, Sulfonyl hydrazines-RT----[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic syntheses of pyrazoles.

Protocol 1: Green Synthesis of 3,5-dimethyl pyrazole using Ammonium Chloride[3]
  • Reaction Setup: In a dry round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.

  • Reagent Addition: Add 40 mmol of hydrazine hydrate and 2 mmol of ammonium chloride to the solution. A few drops of glacial acetic acid can be optionally added as an additional catalyst.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the solvent is evaporated under reduced pressure. The residue is then recrystallized from an appropriate solvent to afford the pure 3,5-dimethyl pyrazole.

Protocol 2: Nano-ZnO Catalyzed Synthesis of 1,3,5-substituted Pyrazoles[12]
  • Reaction Setup: A mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and a catalytic amount of nano-ZnO is taken in a round-bottom flask.

  • Solvent: The reaction is carried out in an aqueous medium.

  • Reaction: The mixture is stirred at room temperature for the appropriate time as monitored by TLC.

  • Work-up and Purification: Upon completion, the product is extracted with a suitable organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography to yield the 1,3,5-substituted pyrazole.

Protocol 3: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles[13]
  • Reaction Setup: In a round-bottom flask, charge acetophenone (0.1 mol), hydrazine (0.1 mol), and a solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).

  • Initial Stirring: Stir the mixture for 30 minutes.

  • Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 3 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the desired pyrazoles are washed with water and toluene to remove unreacted materials. The product is then recrystallized from methanol or purified by column chromatography.

Mechanistic Insights and Experimental Workflows

Understanding the reaction mechanism is key to optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the workflows and proposed mechanisms for different catalytic pyrazole syntheses.

Knorr_Pyrazole_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Catalyst (Acid) Catalyst (Acid) Catalyst (Acid)->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration

Caption: General mechanism of the Knorr pyrazole synthesis.

MCR_Pyrazole_Synthesis cluster_reactants Reactants Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->One-Pot Reaction Hydrazine Hydrazine Hydrazine->One-Pot Reaction β-Ketoester β-Ketoester β-Ketoester->One-Pot Reaction Catalyst Catalyst Catalyst->One-Pot Reaction Substituted Pyrazole Substituted Pyrazole One-Pot Reaction->Substituted Pyrazole

Caption: Workflow for a multi-component synthesis of pyrazoles.

Catalyst_Recycling Reactants + Catalyst Reactants + Catalyst Reaction Mixture Reaction Mixture Reactants + Catalyst->Reaction Mixture Reaction Product + Catalyst Product + Catalyst Reaction Mixture->Product + Catalyst Separation Separation Product + Catalyst->Separation Product Product Separation->Product Recycled Catalyst Recycled Catalyst Separation->Recycled Catalyst Recycled Catalyst->Reactants + Catalyst Reuse

Caption: Logical workflow for heterogeneous catalyst recycling.

Conclusion

The choice of catalyst for pyrazole synthesis is a critical decision that impacts reaction efficiency, cost-effectiveness, and environmental footprint. While traditional homogeneous catalysts offer high reactivity, the trend is shifting towards reusable and eco-friendly heterogeneous and nanocatalysts.[2] This guide provides a snapshot of the current landscape, offering researchers the necessary data and protocols to navigate the diverse catalytic options. The continued development of novel catalytic systems, particularly those that operate under mild conditions and in green solvents, will undoubtedly pave the way for more sustainable and efficient synthesis of this vital class of heterocyclic compounds.

References

A Comparative Guide to the In Vitro and In Vivo Activities of Ethyl 1-Methyl-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. Among these, ethyl 1-methyl-1H-pyrazole-3-carboxylate derivatives have emerged as a versatile class of compounds with significant therapeutic potential. This guide provides an objective comparison of their in vitro and in vivo activities, supported by experimental data and detailed protocols, to aid in the research and development of novel therapeutics.

In Vitro vs. In Vivo Activity: A Comparative Overview

This compound derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The following sections present a compilation of quantitative data from various studies, highlighting the performance of different derivatives in both laboratory-based assays and living organisms.

Antimicrobial Activity

The in vitro antimicrobial potential of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates has been demonstrated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for this activity.

Table 1: In Vitro Antimicrobial Activity of Ethyl 1,5-Disubstituted-1H-pyrazole-3-carboxylate Derivatives

CompoundTest OrganismMIC (µmol/mL)Reference CompoundMIC (µmol/mL)
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateEscherichia coli0.038Ampicillin0.033
Pseudomonas aeruginosa0.067Ampicillin0.067
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateCandida parapsilosis0.015Fluconazole0.020

Data sourced from a study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have been evaluated in vivo using the carrageenan-induced rat paw edema model. This model is a standard for assessing acute inflammation.

Table 2: In Vivo Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

CompoundDosePaw Edema Inhibition (%)Reference Compound
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateNot SpecifiedSignificantControl Group
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateNot SpecifiedSignificantControl Group

Data from a study on the synthesis and pharmacological evaluation of these derivatives as potent anti-inflammatory agents.[2][3]

Anticancer Activity

The anticancer potential of pyrazole derivatives has been demonstrated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting cancer cell growth.

Table 3: In Vitro Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Carbaldehyde Derivative (Compound 43)MCF7 (Breast Cancer)0.25Doxorubicin0.95
Bidentate Pyrazole-based LigandMCF7 (Breast Cancer)Not specified, but showed antitumor activityNot Specified
3,4-diaryl Pyrazole Derivative (Compound 6)Various Cancer Cell Lines0.00006 - 0.00025Not Specified

This table presents data on various pyrazole derivatives, highlighting their potential as anticancer agents.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Antimicrobial Susceptibility Test: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.[4][5][6]

  • Media Preparation : Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Pour the agar into sterile petri dishes to a uniform depth and allow it to solidify.

  • Inoculation : Spread a standardized microbial inoculum over the entire surface of the agar plate.

  • Well Creation : Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application : Introduce a specific volume (20-100 µL) of the test compound solution at a desired concentration into each well.

  • Incubation : Incubate the plates under suitable conditions for the test microorganism.

  • Measurement : Measure the diameter of the zone of inhibition (the area around the well where microbial growth is prevented) to determine the antimicrobial activity.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model is employed to evaluate the anti-inflammatory activity of compounds in rodents.[7][8][9]

  • Animal Preparation : Use healthy rats or mice of a specific weight range.

  • Compound Administration : Administer the test compound (e.g., ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives) to the animals, typically orally or intraperitoneally, at a predetermined time before inducing inflammation. A control group receives the vehicle.

  • Induction of Edema : Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume : Measure the paw volume of each animal using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition : The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11]

  • Cell Seeding : Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay antimicrobial Antimicrobial Assay (Agar Diffusion) mic MIC Value antimicrobial->mic Determine MIC cytotoxicity Cytotoxicity Assay (MTT) ic50 IC50 Value cytotoxicity->ic50 Determine IC50 anti_inflammatory Anti-inflammatory Assay (Paw Edema) edema_inhibition % Inhibition anti_inflammatory->edema_inhibition Measure Edema Inhibition compound Pyrazole Derivative compound->antimicrobial Test for antibacterial & fungal activity compound->cytotoxicity Test for anticancer activity compound->anti_inflammatory Test for anti-inflammatory activity

Caption: General experimental workflow for evaluating pyrazole derivatives.

anticancer_pathway cluster_pathways Key Anticancer Signaling Pathways pyrazole Pyrazole Derivative pi3k_akt PI3K/AKT Pathway pyrazole->pi3k_akt Inhibits mapk_erk MAPK/ERK Pathway pyrazole->mapk_erk Inhibits egfr EGFR Signaling pyrazole->egfr Inhibits vegfr2 VEGFR-2 Signaling pyrazole->vegfr2 Inhibits cell_survival Cell Survival pi3k_akt->cell_survival Promotes cell_proliferation Cell Proliferation mapk_erk->cell_proliferation Promotes cell_growth Cell Growth egfr->cell_growth Promotes angiogenesis Angiogenesis vegfr2->angiogenesis Promotes

Caption: Potential anticancer signaling pathways targeted by pyrazole derivatives.[2]

anti_inflammatory_pathway cluster_pathway Key Anti-inflammatory Signaling Pathway pyrazole Pyrazole Derivative nf_kb NF-κB Pathway pyrazole->nf_kb Inhibits cox2 COX-2 Enzyme pyrazole->cox2 Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) inflammatory_stimuli->nf_kb Activates inflammatory_stimuli->cox2 Induces pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines Upregulates prostaglandins Prostaglandins cox2->prostaglandins Produces inflammation Inflammation pro_inflammatory_cytokines->inflammation Promotes prostaglandins->inflammation Promotes

Caption: Potential anti-inflammatory signaling pathways targeted by pyrazole derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole-3-carboxylates and their derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their remarkable potential as antifungal, anticancer, and antibacterial agents has garnered significant attention in the field of medicinal chemistry and drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted pyrazole-3-carboxylates, supported by experimental data from recent studies.

Antifungal Activity: Targeting Succinate Dehydrogenase

A prominent application of pyrazole-3-carboxylate derivatives is in the development of succinate dehydrogenase (SDH) inhibitors for antifungal applications. SDH, a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, is a crucial target for disrupting fungal cellular respiration.

Comparative Analysis of SDH Inhibitors

The general structure of these carboxamide-based SDH inhibitors consists of a pyrazole-3-carboxamide core, an N-substituted phenyl ring, and various substituents on the pyrazole ring itself. The nature and position of these substituents significantly influence the antifungal potency.

Compound IDR1 (Pyrazole N1)R2 (Pyrazole C3)R3 (Amide Linker)Target FungusEC50 (µg/mL)Reference
11ea HCF2Hm-benzeneRhizoctonia cerealis0.93[1]
7d HCH3o-etherRhizoctonia solani0.046[2]
12b HCH3m-etherRhizoctonia solani0.046[2]
7ai HCH3IsoxazololRhizoctonia solani0.37[3][4]
6i CH3CF3ThiazoleValsa mali1.77[5]
19i CH3CF3ThiazoleValsa mali1.97[5]
23i CH3CF3ThiazoleRhizoctonia solani3.79[5]
Fluxapyroxad ---Rhizoctonia solani0.103[2]
Boscalid ---Rhizoctonia solani0.741[2]
Thifluzamide ---Rhizoctonia cerealis23.09[1]

Structure-Activity Relationship Summary:

  • Substitution on Pyrazole Ring: The presence of a difluoromethyl group at the C3 position of the pyrazole ring has been shown to significantly increase antifungal activity.[1] Conversely, replacing a methyl group with a trifluoromethyl group at the C3 position can weaken the activity.[6]

  • Amide Linker: The nature of the substituent on the amide nitrogen is critical. Bulky and hydrophobic groups are generally favored. The introduction of an ether group in the N-phenyl ring, particularly at the ortho or meta position, can lead to potent activity against Rhizoctonia solani.[2]

  • N-1 Position of Pyrazole: Substitution at the N-1 position of the pyrazole ring also modulates activity. For instance, replacing a methyl group with a phenyl group at this position has been observed to decrease antifungal activity.[7]

Experimental Protocols

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition):

This method is widely used to determine the efficacy of antifungal compounds.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent like DMSO to prepare stock solutions.

  • Culture Medium: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

  • Incorporation of Compounds: The stock solutions of the test compounds are added to the molten PDA at desired final concentrations.

  • Inoculation: A mycelial disc of the test fungus (e.g., Rhizoctonia solani) is placed at the center of the solidified PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (medium with solvent only).

  • EC50 Determination: The concentration of the compound that causes 50% inhibition of mycelial growth (EC50) is determined by plotting the inhibition percentage against the compound concentration.[4]

Succinate Dehydrogenase (SDH) Inhibition Assay:

  • Enzyme Source: Mitochondria are isolated from the target fungus.

  • Reaction Mixture: A reaction mixture containing a substrate (succinate) and an electron acceptor dye (e.g., DCPIP or MTT) is prepared.

  • Inhibition Assay: The test compound is pre-incubated with the mitochondrial preparation. The reaction is initiated by adding the substrate.

  • Measurement: The reduction of the electron acceptor dye is monitored spectrophotometrically over time. The rate of reaction is proportional to the SDH activity.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in SDH activity (IC50) is calculated.[8]

Antifungal_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Pyrazole-3-carboxylate Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Antifungal Assay (Mycelial Growth) purification->in_vitro sdh_assay SDH Inhibition Assay purification->sdh_assay ec50 EC50 Determination in_vitro->ec50 ic50 IC50 Determination sdh_assay->ic50 sar SAR Analysis ec50->sar ic50->sar Anticancer_Pathway cluster_compound Pyrazole-3-carboxylate Derivative cluster_cell Cancer Cell compound Test Compound cell Cancer Cell Line (e.g., MCF-7, A-549) compound->cell Treatment kinases Protein Kinases (CDKs, FLT3, etc.) compound->kinases Inhibition proliferation Cell Proliferation compound->proliferation Inhibition apoptosis Apoptosis compound->apoptosis Induction kinases->proliferation Promotes kinases->apoptosis Inhibits SAR_Logic cluster_r1 Position 1 (N1) cluster_r3 Position 3 cluster_amide Carboxamide Moiety Core Pyrazole-3-carboxylate Core R1 Substituent (R1) Core->R1 R3 Substituent (R3) Core->R3 Amide Amide Substituent (R-Amide) Core->Amide Activity Biological Activity (Antifungal, Anticancer, Antibacterial) R1->Activity Modulates R3->Activity Crucial for Potency Amide->Activity Determines Specificity

References

A Comparative Guide to Pyrazole Synthesis: Conventional Reflux vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The synthesis of pyrazole derivatives is a critical process in drug discovery and development. Traditionally, this has been achieved through conventional heating methods, such as reflux. However, modern techniques, particularly microwave-assisted synthesis, have emerged as powerful alternatives, offering significant advantages in efficiency and sustainability. This guide provides a comprehensive comparison of conventional and microwave-assisted pyrazole synthesis, supported by experimental data and detailed protocols.

Data Presentation: A Head-to-Head Comparison

The following table summarizes key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by transitioning from conventional heating to microwave irradiation.

ParameterConventional Heating MethodMicrowave-Assisted MethodReference(s)
Reaction Time Hours (e.g., 2 - 9 hours)Minutes (e.g., 5 - 10 minutes)[1][2][3]
Yield (%) Good to Excellent (e.g., 72 - 90%)Generally Higher (e.g., 79 - 98%)[1][3]
Temperature (°C) Reflux temperature of the solvent (e.g., ~100-120°C)Controlled, often higher internal temperatures achieved rapidly (e.g., 60-120°C)[1]
Energy Consumption HighLow
Solvent Usage Often requires larger volumesCan often be performed with less solvent or in solvent-free conditions
Reaction Work-up Standard purification techniquesOften cleaner reactions, simplifying purification

Experimental Protocols

Detailed methodologies for both a conventional reflux and a microwave-assisted pyrazole synthesis, based on the Knorr pyrazole synthesis, are provided below. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Conventional Reflux Synthesis of a Pyrazole Derivative

This protocol is adapted from the classical Knorr pyrazole synthesis.

Materials:

  • Ethyl acetoacetate (1,3-dicarbonyl compound)

  • Phenylhydrazine (hydrazine derivative)

  • Glacial Acetic Acid (catalyst and solvent)

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.

  • Slowly add phenylhydrazine (1 equivalent) to the solution while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Microwave-Assisted Synthesis of a Pyrazole Derivative

This protocol demonstrates the significant reduction in reaction time achievable with microwave irradiation.

Materials:

  • Ethyl acetoacetate (1,3-dicarbonyl compound)

  • Phenylhydrazine (hydrazine derivative)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Ice

Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

  • Add a minimal amount of ethanol as the solvent and a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set power (e.g., 100-300 W) for 5-10 minutes, with a temperature target of around 100-120°C.

  • Monitor the internal pressure and temperature of the vial throughout the reaction.

  • After the irradiation is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Reaction Workflow and Mechanism

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, known as the Knorr pyrazole synthesis, proceeds through a cyclocondensation reaction. The general mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave Synthesis cluster_mechanism Reaction Mechanism (Knorr Pyrazole Synthesis) A1 1. Mix Reactants (1,3-Dicarbonyl + Hydrazine) B1 2. Add Solvent & Catalyst A1->B1 C1 3. Reflux (2-9 hours) B1->C1 D1 4. Cool to Room Temperature C1->D1 E1 5. Precipitation & Filtration D1->E1 F1 6. Recrystallization E1->F1 G1 Pure Pyrazole F1->G1 A2 1. Mix Reactants in Vial B2 2. Add Solvent & Catalyst A2->B2 C2 3. Microwave Irradiation (5-10 minutes) B2->C2 D2 4. Cool to Room Temperature C2->D2 E2 5. Precipitation & Filtration D2->E2 F2 6. Recrystallization E2->F2 G2 Pure Pyrazole F2->G2 M1 1,3-Dicarbonyl + Hydrazine M2 Hydrazone Intermediate M1->M2 Condensation M3 Intramolecular Cyclization M2->M3 M4 Dehydration M3->M4 M5 Pyrazole M4->M5

Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.

Conclusion

Microwave-assisted synthesis presents a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives. The primary advantages of microwave irradiation are the dramatic reduction in reaction times, often from hours to minutes, and frequently improved reaction yields.[1][3] These benefits, coupled with lower energy consumption and the potential for reduced solvent use, align with the principles of green chemistry, making it an attractive methodology for modern synthetic chemistry labs. While conventional methods are well-established and do not require specialized equipment, the significant gains in efficiency and sustainability offered by microwave-assisted synthesis make it a superior choice for the rapid and efficient generation of pyrazole libraries for drug discovery and development.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 1-Methyl-1H-pyrazole-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of ethyl 1-methyl-1H-pyrazole-3-carboxylate, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][3] An eyewash station and safety shower should be readily accessible.[3]

In the event of a spill, the material should be swept up or vacuumed and placed into a suitable, labeled container for disposal.[3] Avoid generating dust.[1]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound, like other pyrazole derivatives, must be managed as hazardous chemical waste.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][4] Adherence to local, state, and federal regulations, as well as institutional Environmental Health & Safety (EHS) department policies, is mandatory.[3][4]

Step 1: Waste Collection and Container Selection

  • Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and chemically compatible container.[4] The container must have a secure, tight-fitting lid and be in good condition.[4]

  • Liquid Waste: For solutions containing the compound, use a dedicated, leak-proof, and chemically compatible container.[4] Do not overfill the container, leaving adequate headspace for potential expansion.[4][5]

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Note the approximate concentration if in solution.

Step 2: Segregation of Waste

Segregate waste containing this compound from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[1] Where possible, separate halogenated from non-halogenated solvent waste.[4]

Step 3: Storage of Waste

Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][3][6] Utilize secondary containment, such as a lab tray, to capture any potential leaks.[4]

Step 4: Disposal of Empty Containers

Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][7] The first rinsate must be collected and disposed of as hazardous waste.[4][7] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations. After proper rinsing, the container can be disposed of as regular waste or recycled.[4]

Step 5: Arranging for Final Disposal

Contact your institution's EHS department to arrange for the collection and final disposal of the hazardous waste.[4] They will provide specific instructions and ensure the waste is transported to an approved waste disposal plant.[1][8]

Quantitative Data Summary

ParameterGuidelineCitation
Container Fill LevelDo not exceed 90% of the container's capacity.[5]
Secondary Containment VolumeMust be able to hold 110% of the volume of the primary container.[4]
Rinsate CollectionThe first rinsate of an empty container must be collected as hazardous waste.[4][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Chemical Waste Generated B Is the waste solid or liquid? A->B C Collect in a labeled, compatible solid waste container B->C Solid D Collect in a labeled, compatible liquid waste container (do not overfill) B->D Liquid E Segregate from incompatible materials C->E D->E F Store in a cool, dry, well-ventilated area with secondary containment E->F G Contact EHS for pickup and disposal F->G H End: Proper Disposal G->H

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Ethyl 1-Methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 1-methyl-1H-pyrazole-3-carboxylate. The following procedures are based on established safety protocols for analogous pyrazole derivatives.

1. Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. A lab coat is mandatory.---
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[6]---

2. Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]

    • Avoid the formation of dust and aerosols.[2][6]

    • Do not breathe dust, fumes, or vapors.[7]

    • Avoid contact with skin and eyes.[7]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the laboratory.[1]

  • Storage:

    • Store in a tightly closed container.[6][7]

    • Keep in a cool, dry, and well-ventilated place.[2][6][7]

3. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[6]

  • Cleanup:

    • Wear the appropriate PPE as outlined in Table 1.

    • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[2][7] Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

4. Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Chemical Disposal:

    • Dispose of the chemical and any contaminated materials through a licensed waste disposal company.[3][8]

    • Do not dispose of it down the drain or into the environment.[2][8]

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the chemical waste.[8]

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the step-by-step procedure for safely weighing and dissolving the solid compound.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Magnetic stir bar and stir plate

  • Personal Protective Equipment (as specified in Table 1)

Procedure:

  • Preparation:

    • Ensure the analytical balance is clean and calibrated.

    • Don the required PPE: lab coat, safety goggles, and chemical-resistant gloves.

    • Perform all handling operations within a certified chemical fume hood.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare it.

    • Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper.

    • Record the exact weight of the compound.

    • Securely close the stock container of the chemical immediately after use.

  • Dissolving:

    • Place a magnetic stir bar into a clean beaker or flask of the appropriate size.

    • Carefully transfer the weighed compound into the beaker or flask.

    • Add the desired volume of the appropriate solvent to the beaker.

    • Place the beaker on a magnetic stir plate and begin stirring until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the weighing paper and any other contaminated disposable materials in the designated chemical waste container.

    • Clean the spatula and any reusable glassware thoroughly.

    • Wipe down the work area within the fume hood.

    • Remove and dispose of gloves in the appropriate waste receptacle.

    • Wash hands thoroughly with soap and water.

Safe Handling and Disposal Workflow

prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Ensure safety measures handling Handling in Fume Hood ppe->handling weigh Weigh Compound handling->weigh spill Accidental Spill handling->spill Potential Hazard dissolve Dissolve Compound weigh->dissolve experiment Perform Experiment dissolve->experiment cleanup Post-Experiment Cleanup experiment->cleanup waste_collection Collect Chemical Waste (Solid & Liquid) cleanup->waste_collection Segregate waste disposal Dispose via Licensed Waste Contractor waste_collection->disposal spill_response Spill Response Protocol spill->spill_response Activate spill_response->cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.